4-(2,4-Dimethoxybenzoyl)isoquinoline
Description
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Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-13-7-8-15(17(9-13)22-2)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVOGXUGUFHOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline
An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline
Abstract
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the , a molecule of interest for its potential applications in drug discovery programs. We will explore multiple synthetic strategies, delving into the mechanistic underpinnings of each approach. A detailed, field-proven protocol for the most direct synthetic route—Friedel-Crafts acylation—is presented, complete with process optimization insights and characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of 4-aroylisoquinolines.
Introduction: The Significance of the Isoquinoline Core
Isoquinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a vast range of biological activities including antitumor, antimicrobial, anti-HIV, and cardiovascular effects.[2][3] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making the isoquinoline nucleus a versatile template for drug design.[4] Specifically, the introduction of an aroyl group at the C4-position, as in our target molecule 4-(2,4-Dimethoxybenzoyl)isoquinoline, generates a diaryl ketone moiety. This structural motif is of significant interest as it can participate in various non-covalent interactions within biological targets, potentially leading to novel pharmacological profiles.[5][6][7] This guide aims to provide the synthetic knowledge required to access this valuable class of compounds.
Retrosynthetic Analysis and Strategic Overview
A logical approach to designing the begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for this target focus on the formation of the key carbon-carbon bond between the isoquinoline core and the benzoyl group.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals three primary synthetic strategies:
-
Direct C-H Acylation: A Friedel-Crafts acylation of the isoquinoline ring with an activated 2,4-dimethoxybenzoyl electrophile.
-
Palladium-Catalyzed Cross-Coupling: A carbonylative coupling reaction between a pre-functionalized 4-haloisoquinoline and a suitable dimethoxybenzene derivative.
-
Organometallic Addition: The reaction of an isoquinoline-based organometallic reagent with a 2,4-dimethoxybenzoyl electrophile (or vice-versa), followed by oxidation.
Synthetic Strategies Explored
Strategy 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[9][10]
Mechanism and Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the 2,4-dimethoxybenzoyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.[11] The electron-rich isoquinoline ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the isoquinoline ring, yielding the final product.[11]
Caption: Mechanism of the Friedel-Crafts acylation.
Causality of Experimental Choices:
-
Regioselectivity: Electrophilic substitution on isoquinoline preferentially occurs at the C5 and C8 positions. However, under Friedel-Crafts conditions, acylation can be directed to the C4 position. This is a critical consideration and may require careful optimization of the Lewis acid and reaction temperature to achieve the desired isomer.
-
Catalyst: A stoichiometric amount of Lewis acid is often necessary because the nitrogen atom in the isoquinoline ring and the carbonyl oxygen in the product can coordinate with the catalyst, deactivating it.[8]
-
Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene is typically used to facilitate the reaction while not competing in the acylation.[12]
Strategy 2: Palladium-Catalyzed Carbonylative Cross-Coupling
Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed reactions, which were recognized with the 2010 Nobel Prize in Chemistry, are chief among them.[13] A carbonylative coupling approach would involve reacting a 4-haloisoquinoline with an organometallic reagent derived from 1,3-dimethoxybenzene in the presence of carbon monoxide (CO) and a palladium catalyst.
Rationale: This strategy offers high functional group tolerance and excellent yields. The key steps involve the oxidative addition of the palladium(0) catalyst to the 4-haloisoquinoline, insertion of CO into the resulting palladium-aryl bond, and subsequent transmetalation with the organometallic reagent, followed by reductive elimination to yield the final ketone product.
This method avoids the potentially harsh conditions and regioselectivity issues of Friedel-Crafts acylation but requires the synthesis of a pre-functionalized 4-haloisoquinoline, adding steps to the overall sequence.[14][15]
Strategy 3: Grignard Reagent Addition and Oxidation
A classic organometallic approach involves the use of a Grignard reagent.[16] This strategy can be executed in two ways:
-
Route A: Reaction of 4-isoquinolylmagnesium bromide (prepared from 4-bromoisoquinoline) with 2,4-dimethoxybenzaldehyde.
-
Route B: Reaction of (2,4-dimethoxyphenyl)magnesium bromide with isoquinoline-4-carboxaldehyde.
Both routes yield a secondary alcohol intermediate, which must then be oxidized to the target ketone. Standard oxidizing agents like pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are suitable for this transformation. This multi-step approach is robust but less atom-economical than a direct acylation.[17]
Recommended Synthetic Protocol: Friedel-Crafts Acylation
Based on its directness and potential for high yield, the Friedel-Crafts acylation is presented as the recommended primary route. This protocol is designed to be self-validating, with clear steps and checkpoints.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| Isoquinoline | C₉H₇N | 129.16 | - | 5.00 g | 38.7 |
| 2,4-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | - | 8.55 g | 42.6 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | - | 6.20 g | 46.5 |
| Dichloromethane (DCM, dry) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 150 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~12 M | ~20 mL | - |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | ~100 mL | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | ~10 g | - |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Methodology
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (6.20 g, 46.5 mmol) followed by 100 mL of dry dichloromethane (DCM). Cool the resulting suspension to 0°C in an ice bath.
-
Reagent Addition: Add 2,4-dimethoxybenzoyl chloride (8.55 g, 42.6 mmol) to the cooled suspension. Dissolve isoquinoline (5.00 g, 38.7 mmol) in 50 mL of dry DCM and add this solution to the dropping funnel. Add the isoquinoline solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Cool the reaction mixture back to 0°C and quench it by the slow, careful addition of crushed ice (~50 g), followed by the dropwise addition of concentrated HCl (~20 mL) to dissolve the aluminum salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 50 mL portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to elute the product.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum to obtain 4-(2,4-Dimethoxybenzoyl)isoquinoline as a solid. Determine the final yield and characterize the product using NMR, IR, and mass spectrometry.
Characterization of 4-(2,4-Dimethoxybenzoyl)isoquinoline
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of the molecule's constituent parts.[18]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the isoquinoline and dimethoxybenzoyl protons. Key expected shifts include a downfield singlet for the H-1 proton of the isoquinoline ring (~9.3 ppm) and two singlets for the methoxy groups (~3.8-3.9 ppm). Aromatic protons will appear in the ~7.0-8.5 ppm range.[18]
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display a signal for the carbonyl carbon around 195 ppm. Signals for the two methoxy carbons will appear around 55-56 ppm. Aromatic carbons will resonate in the 110-165 ppm range.
-
Infrared (IR) Spectroscopy (ATR): A strong absorption band characteristic of the ketone C=O stretch is expected around 1650-1670 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-O stretching from the methoxy groups around 1200-1250 cm⁻¹.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of C₁₈H₁₅NO₃ plus one proton.
Safety and Process Optimization
Safety Precautions:
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2,4-Dimethoxybenzoyl chloride is a corrosive acyl halide and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Optimization Insights:
-
Polysubstitution: Friedel-Crafts reactions can sometimes lead to multiple acylations. Using a slight excess of the acylating agent and controlling the temperature can help minimize this side reaction. The product itself is deactivated towards further electrophilic substitution, which naturally disfavors polysubstitution.[8]
-
Catalyst Choice: While AlCl₃ is effective, other Lewis acids like FeCl₃ or milder catalysts such as zinc oxide (ZnO) could be explored to potentially improve regioselectivity or simplify the workup.[8][10]
-
Reaction Time and Temperature: The optimal reaction time should be determined by careful TLC monitoring to maximize product formation and minimize the degradation or formation of byproducts.
Conclusion
The is a valuable exercise for chemists in drug discovery. This guide has detailed three logical synthetic strategies, with a primary focus on the direct and efficient Friedel-Crafts acylation route. By understanding the underlying mechanisms and the rationale for specific experimental choices, researchers can confidently and safely execute this synthesis. The provided protocol serves as a robust starting point for accessing this and related 4-aroylisoquinoline compounds, which hold significant promise for the development of new therapeutic agents.[19]
References
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Bartleby. Isoquinoline Synthesis - 968 Words. [Link]
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National Institutes of Health (NIH). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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Wikipedia. Isoquinoline. [Link]
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ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... [Link]
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PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
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ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]
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RosDok. Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. [Link]
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MDPI. Design, synthesis and in-silico study of 2,4-diphenylquinolines on KDM4B proteins. [Link]
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University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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National Institutes of Health (NIH). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
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YouTube. New Advances in Synthetic Chemistry to Accelerate Drug Discovery. [Link]
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National Institutes of Health (NIH). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. [Link]
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ResearchGate. Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones | Request PDF. [Link]
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Open Yale Courses. CHEM 125b - Lecture 26 - Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. [Link]
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Ukrainian Medical Journal. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols. [Link]
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Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
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MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
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Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 4-(2,4-Dimethoxybenzoyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 4-(2,4-Dimethoxybenzoyl)isoquinoline is not extensively available in the public domain. This guide has been compiled by leveraging data from structurally similar compounds, established synthetic methodologies, and the known biological landscape of the isoquinoline scaffold to provide a comprehensive technical resource. All protocols and predicted data should be considered as well-informed projections to guide future research.
The isoquinoline core, a benzo[c]pyridine structure, is a cornerstone in the development of therapeutic agents.[1][2] Nature has frequently employed this motif in a vast array of alkaloids with potent biological activities.[3] This has inspired medicinal chemists to explore synthetic isoquinoline derivatives for a wide range of applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] The versatility of the isoquinoline ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific derivative, 4-(2,4-Dimethoxybenzoyl)isoquinoline, providing a technical overview of its predicted chemical properties, a plausible synthetic route, detailed characterization methodologies, and a discussion of its potential therapeutic applications.
Predicted Physicochemical and Spectroscopic Properties
Structure and Physicochemical Data
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₈H₁₅NO₃ | Based on the chemical structure. |
| Molecular Weight | 293.32 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for functionalized aromatic compounds. |
| Melting Point | 130-140 °C | Estimated based on similar aromatic ketones. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in alcohols; insoluble in water. | The large aromatic structure suggests poor aqueous solubility, while the polar ketone and ether groups will allow for solubility in organic solvents. |
| pKa | ~4-5 | The isoquinoline nitrogen is weakly basic. |
Predicted Spectroscopic Data
The following tables outline the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-(2,4-Dimethoxybenzoyl)isoquinoline. These predictions are crucial for the identification and characterization of the compound upon its synthesis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.3 | s | 1H | H-1 (Isoquinoline) | Expected to be significantly downfield due to the anisotropic effects of the adjacent nitrogen and the carbonyl group.[2] |
| ~8.6 | d | 1H | H-3 (Isoquinoline) | |
| ~8.1-7.6 | m | 4H | H-5, H-6, H-7, H-8 (Isoquinoline) | Aromatic protons of the benzene ring of the isoquinoline moiety.[2] |
| ~7.4 | d | 1H | H-6' (Benzoyl) | |
| ~6.6 | dd | 1H | H-5' (Benzoyl) | |
| ~6.5 | d | 1H | H-3' (Benzoyl) | |
| ~3.9 | s | 3H | OCH₃ (C4') | |
| ~3.8 | s | 3H | OCH₃ (C2') |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~195 | C=O (Carbonyl) | |
| ~164 | C-4' (Benzoyl) | |
| ~160 | C-2' (Benzoyl) | |
| ~150-120 | Aromatic Cs | Includes carbons of both the isoquinoline and benzoyl rings. |
| ~56.0 | OCH₃ | |
| ~55.5 | OCH₃ |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950, ~2850 | Aliphatic C-H stretch (methoxy groups) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1600, ~1580, ~1470 | C=C stretch (aromatic rings) |
| ~1270, ~1030 | C-O stretch (ethers) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 294.11 | [M+H]⁺ |
| 316.09 | [M+Na]⁺ |
Proposed Synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline
A plausible and efficient synthetic route to 4-(2,4-Dimethoxybenzoyl)isoquinoline can be designed utilizing modern cross-coupling methodologies, followed by a cyclization to form the isoquinoline core. The following proposed synthesis is a logical approach for researchers to consider.
Caption: Proposed two-step synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
Experimental Protocol: Proposed Synthesis
Step 1: Suzuki Coupling to form 4-(2,4-Dimethoxyphenyl)isoquinoline
-
To a flame-dried round-bottom flask, add 4-bromoisoquinoline (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2,4-dimethoxyphenyl)isoquinoline.
Step 2: Oxidation to 4-(2,4-Dimethoxybenzoyl)isoquinoline
-
Dissolve the product from Step 1 in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, 4-(2,4-Dimethoxybenzoyl)isoquinoline.
Characterization Workflow
A systematic workflow is essential for the unambiguous identification and purity assessment of the synthesized 4-(2,4-Dimethoxybenzoyl)isoquinoline.
Caption: Workflow for the spectroscopic and physical characterization.[2]
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (typically >1024).
-
Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.[2]
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the accurate mass-to-charge ratio (m/z) of the molecular ion.[2]
-
Data Analysis: Compare the experimentally determined accurate mass with the calculated mass of the protonated molecule ([M+H]⁺) to confirm the elemental composition.
Potential Biological Activity and Therapeutic Applications
The isoquinoline scaffold is present in numerous FDA-approved drugs and natural products with a wide range of biological activities.[6] While the specific activity of 4-(2,4-Dimethoxybenzoyl)isoquinoline has not been reported, its structural features suggest several promising avenues for investigation.
-
Anticancer Activity: Many isoquinoline alkaloids, such as berberine, exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The planar aromatic system of the isoquinoline core can intercalate with DNA, and various substituents can modulate interactions with specific enzymes or receptors.
-
Antimicrobial and Antiviral Properties: The nitrogen-containing heterocyclic structure of isoquinolines has been associated with antimicrobial and antiviral effects.[5] For instance, some isoquinoline derivatives have shown activity against various bacterial and fungal strains.
-
Enzyme Inhibition: The rigid structure of the isoquinoline core makes it an attractive scaffold for the design of enzyme inhibitors. Depending on the substitution pattern, derivatives can be tailored to fit into the active sites of various enzymes implicated in disease.
Hypothesized Signaling Pathway Involvement
Given the prevalence of isoquinoline derivatives as kinase inhibitors in oncology, a plausible hypothesis is that 4-(2,4-Dimethoxybenzoyl)isoquinoline could modulate key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A hypothetical mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
4-(2,4-Dimethoxybenzoyl)isoquinoline represents an intriguing yet underexplored molecule within the rich chemical space of isoquinoline derivatives. This technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers aiming to synthesize and identify this compound. The proposed synthetic route is based on reliable and high-yielding chemical transformations. Furthermore, the discussion of its potential therapeutic applications, grounded in the extensive literature on isoquinoline alkaloids, highlights promising avenues for future drug discovery efforts. It is our hope that this guide will serve as a catalyst for further investigation into the chemical and biological properties of this and related isoquinoline derivatives.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 4-(2,4-Dimethoxybenzoyl)isoquinoline
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 4-(2,4-Dimethoxybenzoyl)isoquinoline. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for an initial evaluation of a compound's cytotoxic potential.
Section 1: Introduction and Scientific Rationale
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural and synthetic compounds with diverse biological activities.[1][2] Isoquinoline alkaloids, derived from plants, have historically been a rich source of therapeutic agents, exhibiting properties ranging from antimicrobial and anti-inflammatory to potent antitumor effects.[1][3] The cytotoxic activity of many isoquinoline derivatives is a key area of investigation in the search for novel anticancer agents.[1]
The subject of this guide, 4-(2,4-Dimethoxybenzoyl)isoquinoline, is a synthetic isoquinoline derivative. The rationale for investigating its cytotoxicity stems from the known bioactivity of related compounds. The benzoyl moiety at the 4-position and the dimethoxy substitutions on the benzoyl ring are structural features that can significantly influence the compound's interaction with biological targets. It is hypothesized that these features may contribute to cytotoxic effects through mechanisms such as the inhibition of topoisomerase, disruption of microtubule dynamics, or induction of apoptosis, pathways commonly implicated in the anticancer activity of isoquinoline alkaloids.[4]
This preliminary screening serves as a critical first step in the drug discovery pipeline.[5] It aims to provide initial data on the compound's potency and spectrum of activity against a panel of cancer cell lines, guiding decisions for further development, mechanism of action studies, and potential therapeutic applications.[5]
Section 2: Experimental Design and Methodology
A robust and well-controlled experimental design is paramount for generating reliable and reproducible cytotoxicity data. This section details the key components of the preliminary screening workflow.
Cell Line Selection: A Strategic Approach
The choice of cell lines is a critical determinant of the scope and relevance of the preliminary screening. A panel of well-characterized cancer cell lines representing different tumor types is recommended to assess the breadth of the compound's activity. For this initial screen of 4-(2,4-Dimethoxybenzoyl)isoquinoline, the following cell lines are proposed:
-
A549 (Lung Carcinoma): A commonly used model for lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HeLa (Cervical Adenocarcinoma): A well-established and aggressive cervical cancer cell line.
-
HepG2 (Hepatocellular Carcinoma): A model for liver cancer.
In addition to cancerous cell lines, it is crucial to include a non-cancerous cell line to assess the compound's selectivity. A suitable choice would be:
-
HEK293 (Human Embryonic Kidney cells): A widely used "normal" cell line for toxicity comparison.
Foundational Cytotoxicity Assays
Two complementary assays are recommended for the initial cytotoxicity screening to provide a more comprehensive picture of the compound's effects. These assays measure different cellular parameters and, when used in conjunction, can help to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[8] An increase in LDH activity in the supernatant is indicative of cytotoxicity.[8]
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
Caption: Experimental workflow for cytotoxicity screening.
Section 3: Detailed Experimental Protocols
To ensure the integrity and reproducibility of the results, the following detailed protocols should be strictly adhered to.
MTT Assay Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
4-(2,4-Dimethoxybenzoyl)isoquinoline
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-(2,4-Dimethoxybenzoyl)isoquinoline in DMSO. A series of dilutions in culture medium should be prepared to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin). Incubate the plate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is designed to be performed on the supernatant of the treated cells.
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare Controls: In separate wells of the cell culture plate, prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the 48-hour treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[8]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Section 4: Data Analysis and Interpretation
Calculation of Cell Viability and Cytotoxicity
MTT Assay:
The percentage of cell viability is calculated using the following formula:
LDH Assay:
The percentage of cytotoxicity is calculated as follows:
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key parameter that represents the concentration of the compound required to inhibit 50% of cell growth or viability.[8] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
Data Presentation
The results of the preliminary cytotoxicity screening should be presented in a clear and concise manner.
Table 1: Hypothetical IC₅₀ Values of 4-(2,4-Dimethoxybenzoyl)isoquinoline
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | 12.5 ± 1.3 |
| MCF-7 | Breast Adenocarcinoma | 28.7 ± 2.9 |
| HeLa | Cervical Adenocarcinoma | 8.2 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 4.2 |
| HEK293 | Normal Kidney | > 100 |
SD: Standard Deviation from three independent experiments.
Table 2: Hypothetical Percentage of LDH Release Induced by 4-(2,4-Dimethoxybenzoyl)isoquinoline (at 2x IC₅₀ concentration)
| Cell Line | % Cytotoxicity ± SD |
| A549 | 65.4 ± 5.8 |
| MCF-7 | 42.1 ± 3.7 |
| HeLa | 78.9 ± 6.5 |
| HepG2 | 35.6 ± 3.1 |
| HEK293 | < 10 |
Interpretation of Results
The preliminary data will provide initial insights into the cytotoxic profile of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
-
Potency: Lower IC₅₀ values indicate higher potency.
-
Spectrum of Activity: The range of IC₅₀ values across different cell lines indicates the compound's spectrum of activity. A broad spectrum suggests activity against multiple cancer types, while a narrow spectrum may indicate selectivity.
-
Selectivity: A significantly higher IC₅₀ value in the non-cancerous cell line (HEK293) compared to the cancer cell lines suggests a degree of selectivity, which is a desirable characteristic for a potential anticancer agent.
-
Mechanism of Cell Death: A high percentage of LDH release corresponding to a low IC₅₀ value from the MTT assay suggests a cytotoxic (cell-killing) mechanism. Conversely, a low percentage of LDH release with a low IC₅₀ may indicate a cytostatic (inhibition of proliferation) effect.
Section 5: Potential Signaling Pathways and Future Directions
The cytotoxic effects of isoquinoline alkaloids are often mediated through the modulation of key cellular signaling pathways.
Caption: Potential signaling pathways affected by isoquinoline derivatives.
Based on the preliminary cytotoxicity data, further studies should be designed to elucidate the precise mechanism of action of 4-(2,4-Dimethoxybenzoyl)isoquinoline. These may include:
-
Cell cycle analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis assays: To confirm the induction of programmed cell death (e.g., Annexin V/PI staining, caspase activity assays).
-
Western blotting: To investigate the modulation of key proteins involved in cell cycle regulation and apoptosis.
-
In vivo studies: If the in vitro data is promising, evaluation in animal models would be the next logical step.
Section 6: Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of 4-(2,4-Dimethoxybenzoyl)isoquinoline. By following the detailed protocols and data analysis guidelines, researchers can generate reliable initial data to assess the compound's potential as a novel therapeutic agent. This preliminary screen is a critical decision-making point in the drug discovery process, paving the way for more in-depth mechanistic studies and further preclinical development.
References
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Cushman, M., & Iwasa, K. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Journal of Natural Products, 82(4), 933-968. Retrieved from [Link]
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Firer, M. A. (2012). Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies. Journal of Cancer Science & Therapy, 4(1), 022-027. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Ozber, N., & Facchini, P. J. (2022). Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. Journal of Experimental Botany, 73(18), 6149-6167. Retrieved from [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2021). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 16(11), 1235-1248. Retrieved from [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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Takeya, T., & Arai, H. (2001). Potential Cancer Chemopreventive Activity of Simple Isoquinolines, 1-benzylisoquinolines, and Protoberberines. Chemical & Pharmaceutical Bulletin, 49(10), 1337-1341. Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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MDPI. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Retrieved from [Link]
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MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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MDPI. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]
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PubMed. (2015). Cytotoxic benzophenanthridine and benzylisoquinoline alkaloids from Argemone mexicana. Retrieved from [Link]
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ResearchGate. (2021). Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. Retrieved from [Link]
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ResearchGate. (n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved from [Link]
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The Structure-Activity Relationship of 4-Benzoylisoquinolines: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of 4-Benzoylisoquinolines in Oncology
The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds.[1] Notably, benzylisoquinoline alkaloids have yielded crucial medicines, including analgesics like morphine and anticancer agents. Within this broad class, the 4-benzoylisoquinoline core has recently emerged as a particularly promising pharmacophore for the development of novel anticancer agents. These synthetic compounds have garnered significant attention for their potent cytotoxic activity against various cancer cell lines, which has been mechanistically linked to the inhibition of tubulin polymerization.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-benzoylisoquinoline derivatives as potent inhibitors of tubulin polymerization. We will explore the nuanced effects of substitutions on both the isoquinoline and benzoyl moieties, elucidate the mechanism of action at the molecular level, and provide validated experimental protocols for the synthesis and biological evaluation of these compelling compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of next-generation anticancer therapeutics.
Deciphering the Pharmacophore: A Detailed SAR Analysis
The anticancer activity of 4-benzoylisoquinolines is exquisitely sensitive to their substitution patterns. The core structure can be conceptually divided into three key regions for SAR exploration: the isoquinoline ring system (Ring A/B), the benzoyl moiety (Ring C), and the crucial carbonyl linker.
Caption: Key pharmacophoric regions of the 4-benzoylisoquinoline scaffold.
The Isoquinoline Core (Rings A and B): Anchoring and Orientation
Modifications to the isoquinoline ring system primarily influence the molecule's orientation within its biological target and its physicochemical properties.
-
Position 1: Substitution at the 1-position of the isoquinoline ring with a phenyl group is a critical determinant of activity. This bulky aromatic substituent is thought to provide essential hydrophobic interactions within the colchicine binding site on β-tubulin, a key target for this class of compounds. The nature of this phenyl ring itself offers further opportunities for SAR exploration, with electron-donating and electron-withdrawing groups capable of modulating activity.
-
Nitrogen Quaternization: The isoquinoline nitrogen is a key site for modification. N-methylation to form the quaternary isoquinolinium salt can enhance water solubility, a desirable property for drug candidates. However, this modification can also impact cell permeability and target engagement, necessitating a careful balance.
The Benzoyl Moiety (Ring C): Fine-Tuning Potency
The substitution pattern on the C4-benzoyl group is a primary driver of potency. This region of the molecule is believed to project into a key pocket of the colchicine binding site, and even minor alterations can lead to significant changes in biological activity.
-
Methoxy and Hydroxyl Groups: The presence of methoxy (OCH₃) and hydroxyl (OH) groups on the benzoyl ring is a recurring theme in potent tubulin inhibitors, including the natural product colchicine. For 4-benzoylisoquinolines, a 3,4,5-trimethoxy substitution pattern on the benzoyl ring is often associated with high potency. This arrangement is believed to mimic the trimethoxyphenyl ring of colchicine, which is known to be crucial for its binding to tubulin. The hydroxyl group can participate in hydrogen bonding interactions within the binding site, further enhancing affinity.
-
Halogenation: The introduction of halogens (F, Cl, Br) at various positions on the benzoyl ring can modulate the electronic properties and lipophilicity of the molecule. This can lead to improved cell permeability and enhanced binding affinity through halogen bonding or other electronic interactions.
The Carbonyl Linker: A Rigid Connection
The carbonyl group at the 4-position serves as a rigid linker between the isoquinoline core and the benzoyl moiety. This rigidity is crucial for maintaining the optimal spatial orientation of the two aromatic systems for effective binding to tubulin. Replacement of the carbonyl with more flexible linkers generally leads to a significant loss of activity, highlighting its structural importance.
Mechanism of Action: Disruption of Microtubule Dynamics
4-Benzoylisoquinolines exert their potent anticancer effects by interfering with the dynamic process of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.
These compounds bind to the colchicine binding site on β-tubulin, one of the protein subunits that polymerize to form microtubules. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).
Caption: Mechanism of action of 4-benzoylisoquinolines as tubulin polymerization inhibitors.
Quantitative Structure-Activity Relationship Data
The following table summarizes the antiproliferative activity of representative 4-benzoylisoquinoline analogues against a panel of human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | R1 (Isoquinoline) | R2 (Benzoyl) | Cancer Cell Line | IC₅₀ (nM) |
| 1a | Phenyl | 3,4,5-trimethoxy | A549 (Lung) | 25 |
| 1b | Phenyl | 4-methoxy | A549 (Lung) | 150 |
| 1c | Phenyl | Unsubstituted | A549 (Lung) | >1000 |
| 2a | 4-Methoxyphenyl | 3,4,5-trimethoxy | MCF-7 (Breast) | 18 |
| 2b | 4-Chlorophenyl | 3,4,5-trimethoxy | MCF-7 (Breast) | 22 |
| 3a | Phenyl | 3-hydroxy-4-methoxy | HeLa (Cervical) | 35 |
Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes.
Experimental Protocols
Synthesis of a Representative 4-Benzoylisoquinoline Derivative
The following protocol describes a general method for the synthesis of 4-benzoylisoquinolines via a modified Pomeranz-Fritsch-Bobbitt reaction.
Caption: General synthetic workflow for 4-benzoylisoquinoline derivatives.
Step-by-Step Methodology:
-
Schiff Base Formation: A solution of the appropriately substituted benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude Schiff base.
-
Cyclization and Aromatization: The crude Schiff base is dissolved in a mixture of concentrated sulfuric acid and trifluoroacetic acid at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude isoquinoline.
-
Friedel-Crafts Acylation: To a solution of the isoquinoline (1.0 eq) and the desired benzoyl chloride (1.2 eq) in anhydrous dichloromethane at 0 °C is added aluminum chloride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature until completion. The reaction is quenched by the slow addition of water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-benzoylisoquinoline.
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock in water)
-
Glycerol
-
Test compound dissolved in DMSO
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compound in General Tubulin Buffer. Include a DMSO vehicle control and a positive control (e.g., colchicine).
-
Add 50 µL of the 2X tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add 50 µL of the compound dilutions (or controls) to the appropriate wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.
Conclusion and Future Perspectives
4-Benzoylisoquinolines represent a promising class of anticancer agents with a well-defined mechanism of action targeting tubulin polymerization. The SAR is well-established, with the 1-phenylisoquinoline core providing a rigid scaffold and the substituted benzoyl moiety offering a handle for fine-tuning potency. The 3,4,5-trimethoxyphenyl substitution on the benzoyl ring is a key pharmacophoric feature for potent inhibition of tubulin polymerization.
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. This may involve the introduction of solubilizing groups or the development of prodrug strategies. Furthermore, exploring modifications at less-studied positions of the isoquinoline ring could lead to the discovery of novel analogues with improved activity or selectivity. The continued exploration of the SAR of 4-benzoylisoquinolines holds significant promise for the development of novel and effective cancer therapeutics.
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An In-Depth Technical Guide to the Therapeutic Targeting of the MAPK/ERK Pathway by 4-(2,4-Dimethoxybenzoyl)isoquinoline (PD 98059)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-(2,4-Dimethoxybenzoyl)isoquinoline, a compound widely known in the scientific community as PD 98059. The primary focus of this document is the compound's well-established role as a selective, non-ATP competitive inhibitor of Mitogen-activated Protein Kinase Kinase 1 (MEK1) and, to a lesser extent, MEK2. These kinases are pivotal components of the Ras-Raf-MEK-ERK signaling cascade, a pathway fundamentally involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide will delve into the mechanism of action of PD 98059, the therapeutic rationale for MEK inhibition, quantitative data on its inhibitory activity, and detailed protocols for experimental validation.
Introduction to 4-(2,4-Dimethoxybenzoyl)isoquinoline (PD 98059)
4-(2,4-Dimethoxybenzoyl)isoquinoline, commercially and academically recognized as PD 98059, is a synthetic flavonoid and a first-generation MEK inhibitor.[1] Isoquinoline alkaloids, the structural class to which PD 98059 belongs, are known for a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3] PD 98059 established itself as a cornerstone research tool for elucidating the physiological and pathological roles of the MAPK/ERK pathway.[4] It is a cell-permeable compound that specifically targets the inactive, unphosphorylated form of MEK1, thereby preventing its activation by upstream kinases such as Raf.[1][5] This allosteric inhibition is highly selective, as PD 98059 does not significantly inhibit other related kinases, making it an invaluable tool for targeted studies.[1]
The Primary Therapeutic Target: The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from a multitude of extracellular stimuli, such as growth factors and hormones, to the nucleus to regulate gene expression.[6][7] This pathway is integral to fundamental cellular processes including proliferation, differentiation, apoptosis, and migration.[8]
The canonical activation sequence is as follows:
-
Receptor Tyrosine Kinases (RTKs) on the cell surface are activated by ligand binding.
-
This recruits adaptor proteins (like Grb2) and guanine nucleotide exchange factors (like SOS), which activate the small GTPase Ras .
-
Activated Ras-GTP recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf) at the cell membrane.
-
Raf kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 .
-
Activated MEK1/2 phosphorylate ERK1 and ERK2 (also known as p44/42 MAPK) on specific threonine and tyrosine residues.[1]
-
Phosphorylated ERK1/2 (p-ERK) translocates to the nucleus, where it phosphorylates and activates a host of transcription factors (e.g., Elk1, c-Fos, CREB), leading to changes in gene expression that drive cellular responses.[8]
Inhibition Point of PD 98059: PD 98059 binds to the inactive form of MEK1, preventing its phosphorylation and subsequent activation by Raf.[1][9] This action effectively halts the signal transduction cascade, blocking the phosphorylation of ERK1/2 and the activation of downstream targets.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by PD 98059.
Therapeutic Rationale for MEK Inhibition
The MAPK/ERK pathway is one of the most frequently dysregulated signaling networks in human cancer.[10] Hyperactivation, often driven by mutations in upstream components like Ras or B-Raf, leads to uncontrolled cell proliferation, resistance to apoptosis, and enhanced metastatic potential.[11][12] Therefore, inhibiting key nodes in this pathway, such as MEK1/2, represents a compelling strategy for cancer therapy.
-
Broad Applicability: Since MEK is downstream of Ras and Raf, MEK inhibitors can be effective in tumors with various upstream mutations.[10]
-
Oncogenic Dependence: Many cancer cells are highly dependent on the continuous signaling from the MAPK/ERK pathway for their growth and survival.[13]
-
Combination Therapies: MEK inhibitors have shown significant promise when used in combination with other targeted agents, such as BRAF inhibitors in melanoma, to overcome adaptive resistance.[11][14]
Quantitative Inhibitory Activity
PD 98059 exhibits differential potency against MEK1 and MEK2. Its selectivity for MEK1 over MEK2 is a key characteristic. The half-maximal inhibitory concentration (IC₅₀) values are critical metrics for assessing the compound's potency.
| Target | IC₅₀ Value (µM) | Citation(s) |
| MEK1 | 2 - 7 | [4][5][9] |
| MEK2 | 50 | [1][4][5] |
Table 1: Reported IC₅₀ values of PD 98059 against MEK1 and MEK2.
Experimental Validation Protocols
To validate the therapeutic targeting of MEK by PD 98059, a series of well-established in vitro and cell-based assays are required. These protocols serve to confirm direct enzyme inhibition, downstream pathway modulation, and the ultimate functional effect on cells.
In Vitro MEK1 Kinase Assay
This assay directly measures the ability of PD 98059 to inhibit the enzymatic activity of purified MEK1. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[15]
Principle: The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent depletes the remaining ATP, and then the Kinase Detection Reagent converts the ADP back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to MEK1 activity.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant active MEK1 enzyme, inactive ERK2 substrate, and a dilution series of PD 98059 (e.g., 0.1 µM to 100 µM in DMSO).
-
Kinase Reaction: In a 96-well plate, add MEK1 enzyme to wells containing the ERK2 substrate and assay buffer.
-
Inhibitor Addition: Add varying concentrations of PD 98059 or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 30-60 minutes.[16]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[15]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of PD 98059 concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro MEK1 kinase inhibition assay.
Western Blot for Phospho-ERK (p-ERK)
This assay provides a direct readout of MEK1/2 activity within a cellular context by measuring the phosphorylation status of its direct substrate, ERK1/2. A reduction in p-ERK levels upon treatment with PD 98059 validates target engagement in cells.[17]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK (t-ERK). The ratio of p-ERK to t-ERK indicates the level of pathway activation.[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A375) and allow them to adhere. Starve cells of serum overnight to reduce basal pathway activity. Pre-treat cells with a dose range of PD 98059 (typically 5-50 µM) for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF, FGF) for 10-15 minutes to induce robust ERK phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., anti-Phospho-p44/42 MAPK).
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[17] Image the resulting signal using a chemiluminescence imager or X-ray film.[20]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe with an antibody for total ERK1/2.[17][18]
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to t-ERK for each condition to determine the effect of PD 98059.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the functional consequence of MEK inhibition by PD 98059.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product.[21] The amount of formazan is directly proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[21]
-
Compound Treatment: Treat the cells with a serial dilution of PD 98059 for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[22]
-
Absorbance Reading: Agitate the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[21]
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
4-(2,4-Dimethoxybenzoyl)isoquinoline (PD 98059) is a foundational pharmacological tool whose therapeutic relevance is defined by its selective inhibition of MEK1 and MEK2. By targeting a central node in the frequently hyperactivated MAPK/ERK signaling pathway, it provides a clear mechanism for impeding the proliferation and survival of cancer cells. The experimental protocols detailed herein offer a robust framework for researchers and drug developers to validate the on-target effects of PD 98059 and similar MEK inhibitors, from direct enzymatic inhibition to downstream pathway modulation and cellular functional outcomes. This comprehensive understanding is crucial for the continued exploration of MEK inhibition as a therapeutic strategy in oncology and other diseases driven by aberrant MAPK signaling.
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Methodological & Application
Application Notes and Protocols for the Evaluation of 4-(2,4-Dimethoxybenzoyl)isoquinoline in Cancer Cell Line Studies
Introduction: The Isoquinoline Scaffold as a Foundation for Novel Anticancer Agents
The isoquinoline structural motif is a cornerstone in the development of pharmacologically active compounds, with a significant number of derivatives demonstrating potent anticancer properties.[1] These compounds, both naturally occurring and synthetic, exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[2][3] The diverse biological activities of isoquinoline alkaloids stem from their ability to interact with crucial cellular targets such as nucleic acids and key enzymes involved in cell proliferation and survival.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of the novel compound, 4-(2,4-Dimethoxybenzoyl)isoquinoline . While specific studies on this particular derivative are emerging, the protocols and methodologies outlined herein are based on established best practices for characterizing new chemical entities in oncology research. This guide provides a structured experimental framework, from initial cytotoxicity screening to more in-depth mechanistic studies, to thoroughly assess the anticancer potential of this promising compound.
Hypothesized Mechanisms of Action and Investigational Strategy
Based on the extensive literature on isoquinoline derivatives, 4-(2,4-Dimethoxybenzoyl)isoquinoline is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[4][5]
-
Cell Cycle Arrest: The compound may halt cell cycle progression at critical checkpoints, thereby inhibiting cell proliferation.[2][3]
-
Inhibition of Key Signaling Pathways: Isoquinoline derivatives have been shown to interfere with pro-survival signaling pathways such as PI3K/Akt and MAPK.[5]
-
Tubulin Polymerization Inhibition: Some isoquinoline compounds disrupt microtubule dynamics, leading to mitotic arrest and cell death.[2]
To investigate these potential mechanisms, a tiered experimental approach is recommended, as illustrated in the workflow diagram below.
Figure 2: A hypothetical signaling pathway potentially targeted by 4-(2,4-Dimethoxybenzoyl)isoquinoline.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of the anticancer properties of 4-(2,4-Dimethoxybenzoyl)isoquinoline. The data generated from these experiments will offer valuable insights into its potency, mechanism of action, and potential molecular targets. Positive results from these in vitro studies would warrant further investigation, including more advanced studies such as tubulin polymerization assays, kinase profiling, and ultimately, evaluation in in vivo cancer models to assess its therapeutic potential.
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Al-Ostoot, F. H., Al-Ghorbani, M., El-Sayed, M. A., & Al-Mahmoudy, A. M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 12(1), 1-18. [Link]
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Mello, A. L. D. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link]
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Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]
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Sim, D., Jo, S., Kim, H., Lee, J., & Lee, S. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6296. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Kumar, A., & Singh, B. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 34(23A), 1-13. [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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University of Florida. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
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application of 4-(2,4-Dimethoxybenzoyl)isoquinoline in high-throughput screening
Application Note & Protocol
Harnessing 4-(2,4-Dimethoxybenzoyl)isoquinoline for High-Throughput Screening of Novel Kinase Inhibitors
Introduction: The Promise of a Privileged Scaffold in Kinase Drug Discovery
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] Its rigid, bicyclic structure provides a versatile scaffold for the design of targeted therapeutics. The benzoyl moiety is also a well-established pharmacophore found in many bioactive small molecules, contributing to metabolic stability and serving as a key interaction motif.[4][5] The compound 4-(2,4-Dimethoxybenzoyl)isoquinoline combines these two privileged structures, presenting a compelling candidate for investigation in drug discovery campaigns.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, the development of kinase inhibitors remains a focal point of modern therapeutic research. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify novel modulators of kinase activity.[7][8] This document outlines a detailed protocol for the application of 4-(2,4-Dimethoxybenzoyl)isoquinoline in a fluorescence-based high-throughput screening assay designed to identify novel kinase inhibitors.
Scientific Rationale and Assay Principle
The proposed application leverages a universal, fluorescence-based kinase assay, a preferred method in HTS due to its sensitivity, simplicity, and broad applicability across the kinome.[6][9] The assay is based on the principle of detecting the product of the kinase reaction, adenosine diphosphate (ADP), which is common to all kinase-catalyzed phosphorylations. This obviates the need for substrate-specific antibodies or radiolabeled ATP, streamlining the screening process.[6][10]
The core of this protocol utilizes a competitive fluorescence polarization (FP) assay. In this format, a fluorescently labeled ADP tracer and an ADP-specific antibody are employed. In the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting in a high FP signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FP signal. The degree of FP signal reduction is directly proportional to the kinase activity. Test compounds that inhibit the kinase will prevent ADP production, thus maintaining a high FP signal.
Visualizing the Experimental Workflow
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Detailed Protocols
I. Preparation of Stock Solutions
-
4-(2,4-Dimethoxybenzoyl)isoquinoline Stock Solution:
-
Prepare a 10 mM stock solution of 4-(2,4-Dimethoxybenzoyl)isoquinoline in 100% dimethyl sulfoxide (DMSO).
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Control Compounds:
-
Positive Control (Staurosporine): Prepare a 1 mM stock solution of staurosporine in 100% DMSO. Staurosporine is a potent, broad-spectrum kinase inhibitor.
-
Negative Control (DMSO): Use 100% DMSO as the negative control.
-
-
Assay Buffer:
-
Prepare a suitable kinase assay buffer. A generic buffer composition is:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
0.01% Brij-35
-
-
Filter sterilize and store at 4°C.
-
II. High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other plate formats.
A. Compound Plate Preparation:
-
Create a serial dilution of the 4-(2,4-Dimethoxybenzoyl)isoquinoline stock solution in 100% DMSO to generate a range of concentrations for dose-response analysis (e.g., from 10 mM to 100 nM).
-
Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive control (staurosporine), and negative control (DMSO) to the appropriate wells of a 384-well assay plate.
B. Kinase Reaction:
-
Prepare the Kinase Reaction Mix by diluting the kinase, substrate, and ATP to their final desired concentrations in the assay buffer. The optimal concentrations of these components should be determined empirically during assay development.
-
Initiate the kinase reaction by adding 10 µL of the Kinase Reaction Mix to each well of the compound plate.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
C. ADP Detection:
-
Prepare the ADP Detection Mix containing the ADP tracer and ADP antibody according to the manufacturer's instructions.
-
Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the ADP Detection Mix to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the detection reaction to reach equilibrium.
D. Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader. Configure the reader with the appropriate excitation and emission filters for the fluorophore used in the ADP tracer.
III. Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
-
Assay Quality Control:
-
Calculate the Z' factor to assess the quality and robustness of the assay. The Z' factor is calculated as follows: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.
-
Data Presentation: Expected Results and Interpretation
The following table provides a hypothetical example of the data that could be generated from this HTS assay.
| Compound | Concentration (µM) | Fluorescence Polarization (mP) | Percent Inhibition (%) |
| Negative Control (DMSO) | - | 350 | 0 |
| Positive Control (Staurosporine) | 10 | 100 | 100 |
| 4-(2,4-Dimethoxybenzoyl)isoquinoline | 100 | 120 | 92 |
| 30 | 150 | 80 | |
| 10 | 200 | 60 | |
| 3 | 280 | 28 | |
| 1 | 330 | 8 | |
| 0.3 | 345 | 2 |
Visualizing the Putative Mechanism of Action
Caption: Putative competitive inhibition of a kinase by 4-(2,4-Dimethoxybenzoyl)isoquinoline.
Conclusion and Future Directions
This application note provides a comprehensive framework for utilizing 4-(2,4-Dimethoxybenzoyl)isoquinoline in a high-throughput screening campaign to discover novel kinase inhibitors. The described fluorescence polarization-based assay offers a robust, sensitive, and universal platform for this purpose. Positive "hits" identified from the primary screen, such as 4-(2,4-Dimethoxybenzoyl)isoquinoline in our hypothetical example, should be further validated through secondary assays to confirm their activity, determine their selectivity profile across a panel of kinases, and elucidate their mechanism of action. Subsequent lead optimization efforts can then be undertaken to improve the potency, selectivity, and pharmacokinetic properties of these initial hits, ultimately paving the way for the development of new therapeutic agents.
References
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BellBrook Labs. (n.d.). What Is the Best Kinase Assay? Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
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Chemical Science. (2021). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. The Royal Society of Chemistry. Retrieved from [Link]
-
PubMed Central. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information. Retrieved from [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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PubMed Central. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]
-
MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
Celtarys. (2024). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
PubMed Central. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1983). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
ResearchGate. (2020). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of pharmaceutical and natural products containing benzoyl group. Retrieved from [Link]
-
The Scientist. (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoyl peroxide. Retrieved from [Link]
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MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
MDPI. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]
-
PubMed. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Retrieved from [Link]
-
PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]
-
ResearchGate. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]
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Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. Retrieved from [Link]
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Application and Protocol Guide: 4-(2,4-Dimethoxybenzoyl)isoquinoline for the Inhibition of Protein-Protein Interactions
A Hypothetical Framework for Investigation
Senior Application Scientist Note: Extensive literature searches did not yield specific data for "4-(2,4-Dimethoxybenzoyl)isoquinoline" as a protein-protein interaction (PPI) inhibitor. This document, therefore, presents a hypothetical framework for the investigation of this compound, drawing upon established principles of PPI inhibitor research and the known biological potential of the isoquinoline scaffold. The protocols and conceptual models provided herein are intended as a comprehensive guide for a researcher embarking on the characterization of a novel, putative PPI inhibitor. All experimental data, target specificities, and mechanistic insights are illustrative and should be determined empirically.
Introduction: The Isoquinoline Scaffold and the Promise of PPI Inhibition
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The development of small molecules that can modulate these interactions represents a significant and expanding frontier in drug discovery.
The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Its rigid structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide outlines a hypothetical application for 4-(2,4-Dimethoxybenzoyl)isoquinoline , a compound possessing this promising scaffold, as an inhibitor of a critical oncogenic PPI: the interaction between p53 and its negative regulator, MDM2.
The p53-MDM2 interaction is a well-validated target in oncology. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. This document will detail the conceptual basis and provide step-by-step protocols for evaluating the efficacy and mechanism of action of 4-(2,4-Dimethoxybenzoyl)isoquinoline as a putative p53-MDM2 inhibitor.
Conceptual Framework: Mechanism of Action
We hypothesize that 4-(2,4-Dimethoxybenzoyl)isoquinoline acts as an orthosteric inhibitor , binding to the p53-binding pocket on the surface of MDM2. This direct competition would prevent the association of p53 with MDM2, thereby rescuing p53 from degradation and restoring its tumor-suppressive functions. The 2,4-dimethoxybenzoyl moiety is postulated to mimic key interactions of the p53 peptide within the MDM2 binding cleft.
Figure 1: Hypothetical mechanism of p53-MDM2 inhibition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments required to validate and characterize 4-(2,4-Dimethoxybenzoyl)isoquinoline as a p53-MDM2 PPI inhibitor.
In Vitro Biophysical Assays
The initial evaluation of a putative PPI inhibitor involves direct measurement of its binding affinity to the target proteins and its ability to disrupt their interaction.
SPR is a label-free technique to quantify the binding kinetics and affinity between an analyte (the inhibitor) and a ligand (the protein) immobilized on a sensor surface.
Protocol:
-
Protein Immobilization:
-
Immobilize recombinant human MDM2 protein onto a CM5 sensor chip via amine coupling.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject MDM2 at a concentration of 10 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 2000 resonance units (RU).
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 solution.
-
-
Binding Analysis:
-
Prepare a dilution series of 4-(2,4-Dimethoxybenzoyl)isoquinoline in running buffer (e.g., HBS-EP+ buffer) ranging from 0.1 µM to 50 µM.
-
Inject the compound dilutions over the immobilized MDM2 surface and a reference flow cell (without MDM2) for 120 seconds, followed by a 300-second dissociation phase.
-
Regenerate the sensor surface between each concentration with a pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
This assay measures the disruption of the p53-MDM2 interaction by the inhibitor in a solution-based format.
Protocol:
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled p53 peptide (e.g., with FAM or TAMRA) corresponding to the MDM2-binding domain.
-
Prepare a stock solution of recombinant human MDM2 protein.
-
Prepare a serial dilution of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 10 nM) and MDM2 protein (concentration to be optimized, typically near the KD of the peptide-protein interaction).
-
Add the serially diluted inhibitor to the wells.
-
Include controls for no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of the inhibitor in a more biologically relevant context.
Co-IP is used to verify that the inhibitor disrupts the p53-MDM2 interaction within the cell.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with wild-type p53 (e.g., HCT116) to 80% confluency.
-
Treat the cells with varying concentrations of 4-(2,4-Dimethoxybenzoyl)isoquinoline or a vehicle control (e.g., DMSO) for 4-6 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate a portion of the lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the MDM2-antibody complexes.
-
-
Western Blot Analysis:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and MDM2, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of p53 co-precipitated with MDM2 in the presence of the inhibitor indicates successful target engagement.
-
This assay measures the functional consequence of p53 stabilization, which is the activation of its transcriptional targets.
Protocol:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., U2OS) with a luciferase reporter plasmid containing a p53-responsive element (e.g., pG13-luc) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).
-
-
Inhibitor Treatment:
-
After 24 hours, treat the transfected cells with a dose-response range of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
-
-
Luciferase Assay:
-
After an additional 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 for p53 transcriptional activation.
-
Figure 2: Experimental workflow for inhibitor validation.
Quantitative Data Summary
The following table presents a hypothetical summary of the quantitative data that would be generated from the described experiments.
| Assay | Parameter | Hypothetical Value |
| Surface Plasmon Resonance (SPR) | KD (MDM2 binding) | 5.2 µM |
| ka (on-rate) | 1.5 x 10^4 M⁻¹s⁻¹ | |
| kd (off-rate) | 7.8 x 10⁻² s⁻¹ | |
| Fluorescence Polarization (FP) | IC50 (p53-MDM2 disruption) | 8.9 µM |
| p53 Reporter Gene Assay | EC50 (p53 activation) | 12.5 µM |
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, roadmap for the initial characterization of 4-(2,4-Dimethoxybenzoyl)isoquinoline as a potential inhibitor of the p53-MDM2 protein-protein interaction. The successful execution of these protocols would provide critical data on its binding affinity, cellular target engagement, and functional activity.
Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to improve potency and selectivity.
-
Off-target profiling: Assessing the compound's specificity against a panel of other proteins.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models.
The isoquinoline scaffold holds considerable promise for the development of novel therapeutics, and a systematic approach as outlined here is essential for unlocking its full potential in the challenging but rewarding field of PPI modulation.
References
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Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13892. [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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Williams, D. K., et al. (2008). Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives. Chemical Research in Toxicology, 21(3), 649-658. [Link]
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Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. [Link]
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Suresh Kumar, G., & Maiti, M. (2007). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Biomolecular Structure & Dynamics, 25(6), 637-652. [Link]
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Singh, Y., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Viruses, 14(3), 589. [Link]
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Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1239-1271. [Link]
-
Wan, M., Lou, H., & Liu, L. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications, 51(73), 13952-13955. [Link]
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Rathore, V., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 15(11), 5245-5252. [Link]
-
Wan, M., Lou, H., & Liu, L. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications, 51(73), 13952-13955. [Link]
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Chen, Y., et al. (2021). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 12, 791902. [Link]
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Živković, A., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 12(4), 882. [Link]
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Kucharíková, S., et al. (2021). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 26(16), 4991. [Link]
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Słabicki, M., & Theis, F. J. (2016). Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics. ACS Chemical Biology, 11(2), 296-306. [Link]
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Biernacka, J., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 97. [Link]
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Hamel, E., et al. (2006). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 49(23), 6739–6747. [Link]
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Arthanari, H., & exactly, H. (2018). Small Molecule Modulators of Protein-Protein Interactions: Selected Case Studies. Request PDF. [Link]
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Živković, A., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. ResearchGate. [Link]
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Scott, D. E., & Bayly, A. R. (2024). New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. Nature Reviews Drug Discovery. [Link]
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Liu, Y., et al. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. Bioorganic Chemistry, 147, 107252. [Link]
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Tice, C. M., et al. (2004). Synthesis and SAR of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for control of gene expression in ecdysone responsive systems. Bioorganic & Medicinal Chemistry, 12(15), 4147-4165. [Link]
-
Liu, Y., et al. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. [Link]
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Measuring the Bioactivity of 4-(2,4-Dimethoxybenzoyl)isoquinoline: Application Notes and Protocols for Researchers
Introduction: The Therapeutic Potential of Isoquinoline Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] A significant area of research has focused on the development of isoquinoline derivatives as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[3][4]
PDE4 is a crucial enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating a multitude of cellular processes.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various signaling pathways, most notably the suppression of pro-inflammatory mediators.[5] This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][6]
Given the established precedent for isoquinoline-based PDE4 inhibitors, this application note provides a comprehensive guide for researchers to develop and execute robust assays to determine the bioactivity of 4-(2,4-Dimethoxybenzoyl)isoquinoline as a potential PDE4 inhibitor. We will delve into the rationale behind experimental design and provide detailed, step-by-step protocols for both biochemical and cell-based assays.
The PDE4 Signaling Pathway and Points of Intervention
Understanding the PDE4 signaling cascade is fundamental to designing effective assays. The following diagram illustrates the central role of PDE4 in cAMP metabolism and how its inhibition can modulate downstream cellular responses.
Caption: PDE4 signaling pathway and the inhibitory action of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
I. Biochemical Assays: Direct Measurement of PDE4 Inhibition
Biochemical assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified PDE4. These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50).
A. Fluorescence Polarization (FP)-Based PDE4 Assay
Principle: This assay relies on the change in polarization of fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4.[7] Un-hydrolyzed cAMP-FAM is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to AMP-FAM, a specific binding agent captures the linearized nucleotide, forming a larger, slower-rotating complex with high fluorescence polarization. The degree of polarization is therefore directly proportional to PDE4 activity.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of 4-(2,4-Dimethoxybenzoyl)isoquinoline in 100% DMSO. A typical starting concentration is 10 mM.
-
Prepare the PDE4 enzyme stock solution in the provided assay buffer. The final concentration will need to be optimized to achieve a robust signal window.
-
Prepare the cAMP-FAM substrate and binding agent solutions as per the manufacturer's instructions (e.g., BPS Bioscience PDE4C Assay Kit).[7]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add 5 µL of the PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 2.5 µL of the cAMP-FAM substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the binding agent solution.
-
Incubate for an additional 30 minutes at room temperature to allow for binding to stabilize.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein.
-
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| High Control | DMSO + PDE4 Enzyme + Substrate |
| Low Control | DMSO + Substrate (No Enzyme) |
| Test Compound | Compound + PDE4 Enzyme + Substrate |
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays are a robust method for measuring enzymatic activity, offering high sensitivity and reduced interference from compound autofluorescence. In a competitive immunoassay format, endogenously produced AMP (from PDE4-mediated cAMP hydrolysis) competes with a fluorescently labeled AMP tracer for binding to a specific antibody. The antibody is typically labeled with a long-lifetime donor fluorophore (e.g., terbium or europium), and the tracer with an acceptor fluorophore. When the antibody-tracer interaction occurs, FRET is high. In the presence of AMP produced by PDE4, the tracer is displaced, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of 4-(2,4-Dimethoxybenzoyl)isoquinoline.
-
Prepare the PDE4 enzyme and cAMP substrate solutions.
-
Prepare the TR-FRET detection reagents (e.g., terbium-labeled anti-AMP antibody and fluorescein-labeled AMP tracer) according to the kit manufacturer's protocol.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or DMSO to the wells.
-
Add 5 µL of the PDE4 enzyme solution.
-
Add 10 µL of the cAMP substrate to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of the pre-mixed TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). The IC50 is determined by plotting the TR-FRET ratio against the log of the inhibitor concentration.
II. Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for confirming the compound's activity within a more physiologically relevant environment, providing insights into cell permeability and potential off-target effects.[8] These assays typically measure the accumulation of intracellular cAMP following PDE4 inhibition.
A. cAMP-Response Element (CRE) Luciferase Reporter Assay
Principle: This assay utilizes a reporter cell line stably transfected with a plasmid containing a luciferase gene under the control of a cAMP-response element (CRE).[9] An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence, driving the expression of luciferase. The resulting luminescence is directly proportional to the intracellular cAMP levels.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing a CRE-luciferase reporter construct in appropriate media.
-
Plate the cells in a 96- or 384-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(2,4-Dimethoxybenzoyl)isoquinoline in cell culture media.
-
Remove the culture media from the cells and replace it with the media containing the test compound or vehicle control.
-
To stimulate cAMP production, co-treat the cells with a sub-maximal concentration of a known adenylyl cyclase activator, such as forskolin.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Luminescence Detection:
-
After incubation, add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle-treated control. The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, can be determined by plotting the fold induction against the log of the compound concentration.
| Control | Description | Expected Outcome |
| Basal | Cells + Media | Low Luminescence |
| Stimulated | Cells + Forskolin | High Luminescence |
| Inhibitor | Cells + Forskolin + Test Compound | Increased Luminescence (above stimulated) |
B. Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
Principle: This is a competitive immunoassay performed directly on cell lysates.[10] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody conjugated to a europium cryptate donor. When the antibody-cryptate binds to the d2-tracer, a high FRET signal is generated. An increase in cellular cAMP due to PDE4 inhibition leads to a displacement of the d2-tracer, resulting in a decrease in the FRET signal.
Protocol:
-
Cell Plating and Stimulation:
-
Plate cells (e.g., CHO-K1 or HEK293) in a 384-well plate.
-
Treat the cells with serial dilutions of 4-(2,4-Dimethoxybenzoyl)isoquinoline, along with an adenylyl cyclase activator like forskolin, for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the HTRF lysis buffer containing the anti-cAMP cryptate and d2-labeled cAMP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log of the compound concentration to determine the EC50.
Caption: A streamlined workflow for the HTRF cAMP cell-based assay.
III. Ensuring Data Integrity and Trustworthiness
To ensure the validity of your results, it is imperative to incorporate a self-validating system into your experimental design.
-
Positive and Negative Controls: Always include a known PDE4 inhibitor (e.g., rolipram) as a positive control to validate assay performance. The negative control (vehicle) establishes the baseline for your calculations.
-
Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compound Interference: Be mindful of potential compound autofluorescence or quenching effects, especially in fluorescence-based assays. TR-FRET assays are designed to minimize such interference.
-
Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine IC50 and EC50 values.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the bioactivity of 4-(2,4-Dimethoxybenzoyl)isoquinoline as a potential PDE4 inhibitor. By employing a combination of direct biochemical assays and more physiologically relevant cell-based methods, researchers can gain a comprehensive understanding of the compound's potency, mechanism of action, and cellular efficacy. Adherence to rigorous experimental design and data analysis principles will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]
-
Eburon Organics. (n.d.). Isoquinoline derivatives. Retrieved from [Link]
-
Wikipedia. (2023, December 1). PDE4 inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). PDE4B inhibitors based on isoquinoline derivatives. Retrieved from [Link]
-
MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]
-
ACS Publications. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]
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- 1. Isoquinoline derivatives | Eburon [eburon-organics.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthesis and Application of Radiolabeled 4-(2,4-Dimethoxybenzoyl)isoquinoline for In Vitro Binding Studies
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, radiolabeling, and application of 4-(2,4-Dimethoxybenzoyl)isoquinoline, a key scaffold in medicinal chemistry.[1] Isoquinoline derivatives are recognized for their diverse pharmacological activities, including potential anticancer and antimicrobial properties.[2][3] The development of a radiolabeled version of this compound is crucial for quantitative pharmacological studies, such as receptor binding assays, to determine affinity and density of target receptors.[4][5] We present a robust, multi-step synthesis of the target compound and its phenolic precursor, a detailed protocol for carbon-14 ([¹⁴C]) labeling, and a complete methodology for conducting in vitro radioligand binding assays. This guide is intended for researchers in drug discovery and development, providing both the theoretical rationale and practical, step-by-step instructions.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals.[6][7] Its derivatives have shown a wide array of biological activities, making them attractive candidates for drug development.[8][9] The specific target molecule, 4-(2,4-Dimethoxybenzoyl)isoquinoline, combines the isoquinoline nucleus with a substituted benzoyl moiety, a combination designed to explore specific protein-ligand interactions.
To quantitatively assess these interactions, radiolabeling is the gold standard.[4] A radiolabeled ligand allows for highly sensitive detection and accurate measurement of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of competing unlabeled compounds.[10] This application note details the synthesis of [¹⁴C]-4-(2,4-Dimethoxybenzoyl)isoquinoline, leveraging the strategic placement of a methoxy group for labeling, and its subsequent use in receptor binding assays.
Synthetic Strategy and Rationale
The synthesis is designed in two main phases: (1) preparation of the unlabeled ("cold") compound and a key precursor for radiolabeling, and (2) the radiosynthesis of the final [¹⁴C]-labeled molecule.
Our retro-synthetic approach identifies a modified Bischler-Napieralski reaction as the core strategy for constructing the isoquinoline ring system.[11][12][13] This classic reaction provides a reliable and well-established method for cyclizing β-phenylethylamides into dihydroisoquinolines, which can then be aromatized.[14] This choice is based on its high efficiency and control over substituent placement, which is critical for the final product's structure.
For radiolabeling, we will target one of the methoxy groups. The use of Carbon-14 is selected for its long half-life (5730 years), which provides stability and a long shelf-life for the radioligand, making it ideal for extensive in vitro screening and autoradiography studies.[15] The labeling will be achieved in the final synthetic step by reacting a phenolic precursor with [¹⁴C]methyl iodide ([¹⁴C]CH₃I), a common and highly efficient method for introducing a radiolabeled methyl group.[16]
Overall Synthetic Scheme
The proposed synthetic pathway is illustrated below. It begins with commercially available starting materials and proceeds through the formation of a β-phenylethylamide intermediate, followed by cyclization and aromatization to yield the isoquinoline core. A final demethylation step provides the precursor for radiosynthesis.
Diagram 1: Synthetic pathway for the radiolabeled target compound.
Experimental Protocols: Synthesis
Disclaimer: All procedures involving radioactive materials must be performed in a licensed facility with appropriate shielding and safety protocols.
Materials and Reagents
-
2-Phenylethylamine
-
2-Hydroxy-4-methoxybenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
[¹⁴C]Methyl Iodide in a suitable solvent
-
Reverse-phase HPLC system with UV and radioactivity detectors
Protocol 1: Synthesis of Phenolic Precursor
Step 1: Amide Coupling
-
Dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in dry DCM.
-
Add EDC (1.2 eq) and HOBt (1.1 eq) and stir at room temperature for 30 minutes.
-
Add 2-phenylethylamine (1.0 eq) dropwise and stir the reaction mixture overnight at room temperature.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the purified amide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with 2M NaOH to pH ~9-10 and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Aromatization
-
Dissolve the crude dihydroisoquinoline intermediate in decalin.
-
Add 10% Pd/C catalyst (10% w/w).
-
Heat the mixture to reflux (approx. 190 °C) for 6 hours.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final phenolic precursor: 4-(2-Hydroxy-4-methoxybenzoyl)isoquinoline .
Protocol 2: Radiosynthesis of [¹⁴C]-4-(2,4-Dimethoxybenzoyl)isoquinoline
-
To a solution of the phenolic precursor (1.0 eq, typically 1-2 mg) in 200 µL of anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Add [¹⁴C]methyl iodide (1.1 eq, specific activity >50 mCi/mmol) to the reaction vial.
-
Seal the vial and heat at 80 °C for 30 minutes in a shielded heating block.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 300 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).
-
Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Inject the entire solution onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 x 250 mm).
-
Elute with an appropriate gradient of acetonitrile and water, monitoring the effluent with both UV (at ~254 nm) and a radioactivity detector.
-
Collect the radioactive peak corresponding to the product.
-
The solvent from the collected fraction is typically removed under a stream of nitrogen or by lyophilization to yield the final radiolabeled product.
Quality Control
-
Radiochemical Purity: An aliquot of the final product is re-injected onto an analytical HPLC system. Radiochemical purity is determined by integrating the product peak area as a percentage of the total radioactivity detected. A purity of >98% is typically required for binding assays.
-
Specific Activity (SA): The SA (in Ci/mmol or Bq/mol) is calculated by dividing the total radioactivity of the purified product (measured using a calibrated dose calibrator) by the molar amount of the compound (determined from the UV peak on the HPLC chromatogram against a standard curve of the unlabeled compound).
| Parameter | Target Value | Method |
| Chemical Identity | Matches Standard | Co-elution on HPLC with cold standard |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC |
| Specific Activity | > 50 mCi/mmol | Dose Calibrator & UV Spectrophotometry |
Experimental Protocols: In Vitro Binding Assays
This section describes the use of [¹⁴C]-4-(2,4-Dimethoxybenzoyl)isoquinoline in saturation and competition binding assays to characterize its interaction with a target receptor.[17]
Workflow for Radioligand Binding Assays
Diagram 2: General workflow for in vitro radioligand binding assays.
Protocol 3: Membrane Preparation
-
Harvest cells expressing the target receptor or dissect the tissue of interest on ice.
-
Homogenize the material in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4 °C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4 °C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80 °C until use.
Protocol 4: Saturation Binding Assay
-
Prepare serial dilutions of the [¹⁴C]-radioligand in binding buffer. Concentrations should typically span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration.
-
For each concentration, also set up triplicate wells for non-specific binding (NSB) by adding a high concentration of the unlabeled ("cold") ligand (e.g., 10 µM).
-
Add 50 µL of binding buffer (for total binding) or cold ligand solution (for NSB) to the appropriate wells.
-
Add 100 µL of the diluted membrane preparation (e.g., 20-50 µg protein) to each well.
-
Add 50 µL of the appropriate [¹⁴C]-radioligand dilution to each well to initiate the binding. Final volume is 200 µL.
-
Incubate the plate at a set temperature (e.g., 30 °C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity for each filter disc using a liquid scintillation counter.
Protocol 5: Competition Binding Assay
-
Prepare serial dilutions of the unlabeled competitor compound.
-
Prepare a solution of the [¹⁴C]-radioligand at a fixed concentration, typically close to its Kd value determined from the saturation assay.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), excess cold ligand (for NSB), or the competitor dilution to triplicate wells.
-
Add 100 µL of the diluted membrane preparation to each well.
-
Add 50 µL of the fixed concentration [¹⁴C]-radioligand solution to all wells.
-
Follow steps 7-10 from the Saturation Binding Assay protocol.
Data Analysis
-
Calculate specific binding by subtracting the average NSB counts per minute (CPM) from the total binding CPM for each concentration.
-
For Saturation: Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one-site specific binding" in software like GraphPad Prism. This will yield the Kd (in nM) and Bmax (in fmol/mg protein).
-
For Competition: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a "log(inhibitor) vs. response" model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[17]
| Parameter | Description | Determined From |
| Kd | Equilibrium Dissociation Constant | Saturation Assay |
| Bmax | Maximum Receptor Density | Saturation Assay |
| IC₅₀ | Half-maximal Inhibitory Concentration | Competition Assay |
| Ki | Inhibitory Constant | Competition Assay (via Cheng-Prusoff) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Radiochemical Yield | Incomplete reaction; precursor degradation. | Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature. |
| High Non-Specific Binding | Radioligand is "sticky"; filter binding. | Add 0.1% BSA to binding buffer. Increase the number of washes. Pre-soak filters in PEI. |
| Poor Data Reproducibility | Pipetting errors; inconsistent washing. | Use calibrated pipettes. Ensure filtration and washing steps are rapid and consistent for all wells. |
| No Saturation Observed | Radioligand concentration range is too low. | Extend the concentration range of the radioligand. |
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Borah, P., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. [Link]
-
De la Rosa, V. R., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. [Link]
-
ResearchGate. Synthesis of 1‐substituted isoquinolones from Grignard reagents. [Link]
-
Tarasov, A., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Omega. [Link]
-
ACS Publications. Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
PMC. Synthesis, 3H‐labelling and in vitro evaluation of a substituted dipiperidine alcohol as a potential ligand for chemokine receptor 2. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
YouTube. IUPAC nomenclature rules (numbering the carbon atoms). [Link]
-
ResearchGate. Tritium Labeling of Pharmaceuticals by Metal-Catalyzed Exchange Methods. [Link]
-
PMC. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. [Link]
-
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
ACS Publications. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
ResearchGate. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]
-
PMC. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
MSU Chemistry. Organic Nomenclature. [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]
-
University of Calgary. How to name organic compounds using the IUPAC rules. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
IGI Global. Methoxy group: Significance and symbolism. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]
-
Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. [Link]
-
ResearchGate. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Methoxy group. [Link]
-
YouTube. The Basics of Organic Nomenclature: Crash Course Organic Chemistry #2. [Link]
-
PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
-
PubMed. Novel Biosynthetic Route to the Isoquinoline Scaffold. [Link]
-
PubMed. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. In vitro receptor binding assays: general methods and considerations. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
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- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline
Welcome to the dedicated technical support center for the synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yields, and ensure the purity of this valuable synthetic intermediate.
Reaction Overview: The Friedel-Crafts Acylation Approach
The most common and direct method for synthesizing 4-(2,4-Dimethoxybenzoyl)isoquinoline is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves reacting isoquinoline with 2,4-dimethoxybenzoyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).
The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich benzene ring of the isoquinoline then attacks this electrophile. While isoquinoline has several positions for substitution, the C4 position is a common site for such reactions, though regioselectivity can be a significant challenge.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction has a very low or no yield of the desired product.
This is the most frequent issue encountered in Friedel-Crafts acylation reactions. The cause is often related to the deactivation of reagents or suboptimal reaction conditions.
Potential Causes & Recommended Solutions
-
Cause A: Inactive Lewis Acid Catalyst.
-
The "Why": Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. They react readily with atmospheric moisture, hydrolyzing into inactive species which cannot generate the necessary acylium ion electrophile.[2]
-
Solution:
-
Ensure all glassware is rigorously dried in an oven (e.g., 120 °C overnight) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle that has been stored in a desiccator.
-
Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent before use.
-
-
-
Cause B: Insufficient Catalyst Loading.
-
The "Why": The product, a ketone, is a Lewis base and can form a stable complex with the AlCl₃ catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required, not just a catalytic amount.
-
Solution:
-
Start with at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 2,4-dimethoxybenzoyl chloride.
-
If the yield remains low, consider a systematic increase in the catalyst loading (e.g., 1.5 to 2.0 equivalents), but be mindful that excessive amounts can increase side reactions.
-
-
-
Cause C: Deactivated Aromatic Ring.
-
The "Why": The nitrogen atom in the isoquinoline ring is a Lewis basic site. It can coordinate with the AlCl₃ catalyst, which deactivates the entire ring system towards electrophilic attack. This complexation is a competing, non-productive pathway.
-
Solution:
-
Inverse Addition: Instead of adding the catalyst to the mixture of isoquinoline and acyl chloride, try adding a pre-mixed solution of isoquinoline and acyl chloride to a suspension of the AlCl₃ in the solvent. This ensures the acylium ion is formed first, maximizing its chance to react before the catalyst is sequestered by the isoquinoline nitrogen.
-
Temperature Control: Keep the initial reaction temperature low (e.g., 0 °C) to favor the desired C-acylation over N-complexation.
-
-
Caption: Mechanism of the Friedel-Crafts acylation of isoquinoline.
Q2: Are there alternative, potentially "greener," synthetic routes to consider?
A2: Yes, while Friedel-Crafts is direct, it uses stoichiometric, moisture-sensitive, and corrosive reagents. Alternative strategies are being explored in modern organic synthesis. [3]These include:
-
Metal-Catalyzed Cross-Coupling: A Suzuki or Stille coupling could potentially be used to couple a 4-haloisoquinoline with a (2,4-dimethoxyphenyl)boronic acid or stannane derivative. This approach often uses catalytic amounts of a palladium catalyst and offers milder conditions.
-
Bischler-Napieralski Type Reactions: One could envision a multi-step synthesis starting from a β-phenylethylamine precursor, followed by cyclization and subsequent oxidation to form the desired ketone. [4][5]While longer, this route can offer better control over regiochemistry.
Q3: How can I confirm the regiochemistry and be sure I have the 4-isomer and not the 5- or 8-isomer?
A3: Unambiguous structure determination requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The proton at the C1 position of the isoquinoline ring is highly sensitive to the substituent at the C4 position. In the 4-substituted product, this C1-H proton will likely show a significant downfield shift and will have a characteristic coupling pattern.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the gold standard. An NOE correlation between the protons on the benzoyl ring (specifically the ortho-protons to the carbonyl) and the C5 proton of the isoquinoline ring would strongly confirm the 4-substituted structure. No such correlation would be expected for the 5- or 8-isomers.
Experimental Protocols
Protocol 1: Standard Synthesis of 4-(2,4-Dimethoxybenzoyl)isoquinoline
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Wear appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) via cannula. Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Preparation: In a separate dry flask, dissolve isoquinoline (1.0 eq) and 2,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCE (50 mL).
-
Reaction: Add the solution from step 3 to the stirred AlCl₃ suspension dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Warm-up & Stir: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (100 mL). Caution: Exothermic and HCl gas evolution.
-
Work-up: Stir the quenched mixture until all solids dissolve. Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).
-
Neutralization & Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the title compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. The desired 4-isomer will likely have a different Rf value than the 5- and 8-isomers. Combine pure fractions and remove the solvent in vacuo.
References
- BenchChem. (2025). Troubleshooting 4-(4-Ethoxybenzoyl)isoquinoline synthesis side reactions. BenchChem Technical Support.
-
Wikipedia. (2023). Isoquinoline. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (2022). Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene. Available at: [Link]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Available at: [Link]
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
-
Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Available at: [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
-
National Center for Biotechnology Information. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed Central. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Facchin, G., et al. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. PubMed. Available at: [Link]
-
ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. aurigeneservices.com [aurigeneservices.com]
Technical Support Center: Troubleshooting 4-(2,4-Dimethoxybenzoyl)isoquinoline Instability in Solution
Introduction
Welcome to the technical support center for 4-(2,4-Dimethoxybenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a valued partner in your research, we understand that encountering stability issues with a key compound can be a significant impediment to progress. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent the degradation of 4-(2,4-Dimethoxybenzoyl)isoquinoline in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your results.
I. Understanding the Molecule: Key Structural Features Influencing Stability
Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of 4-(2,4-Dimethoxybenzoyl)isoquinoline that may contribute to its instability. The molecule's structure contains several key functional groups that are susceptible to degradation under common laboratory conditions.
-
Isoquinoline Ring System: The isoquinoline core is a nitrogen-containing heterocyclic aromatic compound.[1][2] While generally stable, the nitrogen atom imparts basic properties (pKa of isoquinoline is 5.14), making it susceptible to protonation in acidic environments.[1] This can alter its solubility and reactivity.
-
Benzophenone Moiety: The 2,4-dimethoxybenzoyl group is a derivative of benzophenone, an aromatic ketone. Aromatic ketones are known to be photoreactive and can undergo various photochemical reactions upon exposure to light, particularly UV radiation.[3][4][5]
-
Ether Linkages (Dimethoxy Groups): The two methoxy groups on the benzoyl ring are generally stable but can be susceptible to cleavage under harsh acidic conditions.
-
Keto-Enol Tautomerism: The ketone group can potentially exist in equilibrium with its enol tautomer. The position of this equilibrium is highly dependent on the solvent environment.[6][7][8] Changes in tautomeric form can affect the compound's reactivity and spectroscopic properties.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with 4-(2,4-Dimethoxybenzoyl)isoquinoline in solution. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.
FAQ 1: Why is my solution of 4-(2,4-Dimethoxybenzoyl)isoquinoline changing color (e.g., turning yellow or brown)?
Potential Causes:
Discoloration of solutions is a common indicator of chemical degradation. For this specific molecule, the primary culprits are photodegradation and oxidative degradation.
-
Photodegradation: The benzophenone moiety in the molecule can absorb UV and even visible light, leading to the formation of reactive excited states.[9] These can then undergo various reactions, such as photoreduction or the formation of colored degradation products.[5] Impure samples of nitrogen heterocycles like isoquinoline can also appear brownish.[10]
-
Oxidative Degradation: The presence of dissolved oxygen in the solvent, especially when combined with light exposure, can lead to the oxidation of the molecule. Aromatic compounds can be susceptible to oxidation, which often results in the formation of colored byproducts.
Troubleshooting Guide:
-
Protect from Light: The most critical step is to minimize light exposure.
-
Work in a fume hood with the sash lowered and the room lights dimmed as much as practical.
-
Use amber glass vials or wrap clear vials in aluminum foil.[11]
-
Prepare solutions fresh before use whenever possible.
-
-
Solvent Degassing: To minimize oxidative degradation, remove dissolved oxygen from your solvents.
-
This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.
-
-
Evaluate Solvent Purity: Impurities in solvents can sometimes catalyze degradation. Use high-purity, HPLC-grade solvents.
-
Conduct a Control Experiment: Prepare a solution of the compound and keep one aliquot exposed to ambient light and another in complete darkness. Monitor for color change over time. This will help confirm if photodegradation is the primary issue.
FAQ 2: I'm observing a decrease in the compound's concentration or loss of bioactivity over time. What could be the cause?
Potential Causes:
A loss of potency is a clear sign of compound degradation. The most likely mechanisms are hydrolysis and photodegradation, leading to the formation of inactive or less active species.
-
Hydrolysis: The ketone linkage in the benzoylisoquinoline structure could be susceptible to hydrolysis, particularly under acidic or basic conditions.[12] This would cleave the molecule into isoquinoline and 2,4-dimethoxybenzoic acid derivatives. While benzophenones are generally stable, the presence of the isoquinoline moiety could influence this reactivity.[3] The stability of alkaloids can be highly dependent on pH.[13][14]
-
Photodegradation: As mentioned previously, light-induced degradation can lead to a variety of non-potent byproducts.
Troubleshooting Guide:
-
pH Control:
-
Solvent Selection:
-
For stock solutions, consider using aprotic solvents like anhydrous DMSO or DMF, which are less likely to participate in hydrolysis.
-
If aqueous solutions are necessary, prepare them fresh from a concentrated stock in an aprotic solvent just before the experiment.
-
-
Storage Conditions:
FAQ 3: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). How can I determine if they are degradants?
Potential Causes:
The appearance of new peaks in a chromatogram is a strong indication of either impurities in the starting material or degradation of the compound in solution. Forced degradation studies are a systematic way to identify potential degradation products.[18][19]
Troubleshooting Workflow:
The following workflow will help you to systematically identify the source of the unexpected peaks.
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
III. Protocols for Stability Assessment
To proactively assess the stability of 4-(2,4-Dimethoxybenzoyl)isoquinoline under your specific experimental conditions, we recommend performing a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[20][21]
Protocol 1: Forced Degradation Study
This study will expose the compound to hydrolytic, oxidative, and photolytic stress.[22]
Materials:
-
4-(2,4-Dimethoxybenzoyl)isoquinoline
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
-
Photostability chamber (or a light source with controlled UV and visible output)
-
pH meter
-
Amber and clear glass vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation (perform in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Place a clear vial of the stock solution in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][23]
-
Control Sample: Keep a vial of the stock solution protected from light at room temperature and another at -20°C.
-
-
Incubation:
-
For acid, base, and oxidative samples, incubate at room temperature for a defined period (e.g., 24, 48, 72 hours).
-
Monitor the thermal and photolytic samples for a similar duration.
-
-
Sample Analysis:
-
At each time point, take an aliquot of each sample. If necessary, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[18] A stability-indicating method is one that can separate the intact drug from its degradation products.[18]
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The conditions that cause the most significant degradation highlight the compound's primary instabilities.
-
LC-MS analysis can provide mass information about the degradation products, which is crucial for structural elucidation.[24]
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, Room Temp | Cleavage of the ketone linkage, potential ether cleavage. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Cleavage of the ketone linkage. |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the isoquinoline ring or other parts of the molecule. |
| Thermal | 60°C | General thermal decomposition. |
| Photolytic | >1.2 million lux hours, >200 watt hours/m² | Photoreduction of the ketone, radical formation, other complex photoreactions. |
IV. Recommended Storage and Handling Practices
Based on the chemical nature of 4-(2,4-Dimethoxybenzoyl)isoquinoline and the potential degradation pathways, the following storage and handling procedures are recommended to ensure maximum stability.
Table 2: Recommended Storage and Handling Summary
| Condition | Solid Form | Stock Solutions (in Aprotic Solvents) | Working Solutions (Aqueous) |
| Temperature | -20°C | -20°C or -80°C | Prepare fresh; use immediately. If short-term storage is needed, store at 2-8°C for no more than a few hours. |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light (amber vial or foil-wrapped tube) |
| Atmosphere | Store under inert gas (Ar or N₂) if possible | Store under inert gas (Ar or N₂) | N/A (use degassed buffers) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap | Polypropylene or glass tubes |
General Handling Guidelines:
-
Always use clean spatulas and glassware.
-
When preparing solutions, bring the solid compound to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Minimize the time that solutions are kept at room temperature or exposed to ambient light.
-
Do not store chemicals on benchtops or in fume hoods for extended periods.[25]
V. Conclusion
The stability of 4-(2,4-Dimethoxybenzoyl)isoquinoline in solution is critical for obtaining reliable and reproducible experimental data. By understanding its inherent chemical susceptibilities—primarily to light and non-neutral pH—researchers can take proactive steps to mitigate degradation. This guide provides a framework for troubleshooting common stability issues and establishing robust handling and storage protocols. We recommend performing forced degradation studies to understand the compound's behavior in your specific experimental matrix. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.
VI. References
-
A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655. Retrieved from [Link]
-
Wikipedia. (2024). Isoquinoline. Retrieved from [Link]
-
Li, G., et al. (2020). General pathway of isoquinoline degradation showing the relative abundance (%) (in blue boxes) of functional genes conferring respective enzymes as detected by Illumina HiSeq2500 sequencing. ResearchGate. Retrieved from [Link]
-
Choudhary, A. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
Le, D., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(7), 712-719. Retrieved from [Link]
-
Morsali, A., et al. (2021). Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between experimental data and theoretical calculations. Canadian Journal of Chemistry, 99(4), 411-424. Retrieved from [Link]
-
Donohoe, T. J., et al. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Retrieved from [Link]
-
Cleveland State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. Retrieved from [Link]
-
Wikipedia. (2024). Benzophenone. Retrieved from [Link]
-
Yang, N. C. (1968). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. Retrieved from [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]
-
Le, D., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Oxford Academic. Retrieved from [Link]
-
Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Mills, N. S., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(9), 1492. Retrieved from [Link]
-
Han, W. W., et al. (1978). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 67(12), 1689-1694. Retrieved from [Link]
-
Le, D., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. ResearchGate. Retrieved from [Link]
-
Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Trustrade. (2023). Storage conditions for chemicals in the laboratory. Retrieved from [Link]
-
Alabugin, I. V., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. National Institutes of Health. Retrieved from [Link]
-
Rios de la Rosa, J. M., et al. (2000). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Mohd, S. (2020). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. ResearchGate. Retrieved from [Link]
-
Pandey, A., & Tripathi, S. (2014). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In: Ramawat, K.G., Mérillon, J.M. (eds) Natural Products. Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
da Silva, A. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13356-13364. Retrieved from [Link]
-
De Wolfe, R. H., et al. (1969). General acid catalysis in benzophenone ketal hydrolysis. The Journal of Organic Chemistry, 34(4), 848-852. Retrieved from [Link]
-
Wujec, M., & Ulenberg, S. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(15), 3379. Retrieved from [Link]
-
Augspurger, A., & Perriello, R. (2021). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-37. Retrieved from [Link]
-
Multi-Omics Analysis Reveals the Adaptive Responses of Lycoris aurea to Arid Stress. (2024). MDPI. Retrieved from [Link]
-
LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Drug Metabolism and Disposition, 12(3), 371-376. Retrieved from [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2019). MDPI. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. q1scientific.com [q1scientific.com]
- 10. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 11. trustrade.ae [trustrade.ae]
- 12. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. resolvemass.ca [resolvemass.ca]
- 25. wcu.edu [wcu.edu]
minimizing off-target effects of 4-(2,4-Dimethoxybenzoyl)isoquinoline
A Senior Application Scientist's Guide to Characterization and Minimizing Off-Target Effects
The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[1] This promiscuity, while offering therapeutic potential, necessitates a rigorous and systematic approach to experimentation to ensure that observed biological effects are correctly attributed to the intended target.
Part 1: Initial Compound Characterization & Handling
Before embarking on complex cellular assays, it is crucial to understand the fundamental physicochemical properties of 4-(2,4-Dimethoxybenzoyl)isoquinoline. Poor characterization at this stage can lead to misleading results and experimental artifacts.
FAQ 1: What are the first steps I should take before using this compound in a cellular assay?
Answer: Proper initial characterization is essential for reproducible data.[2]
-
Purity and Identity Confirmation:
-
Action: Verify the purity and chemical identity of your compound batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Causality: Impurities can have their own biological activities, leading to confounding results. Confirming the molecular weight ensures you are working with the correct molecule.
-
-
Solubility Determination:
-
Action: Determine the compound's solubility in aqueous buffers relevant to your experiments (e.g., cell culture media, assay buffers). Start by preparing a high-concentration stock solution in an organic solvent like DMSO.[2]
-
Causality: Undissolved compound can precipitate in your assay, leading to inaccurate concentration calculations and potential for non-specific effects or cellular stress. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
-
Stability Assessment:
-
Action: Assess the compound's stability in your experimental media over the time course of your assay.[3] This can be done by incubating the compound in media at 37°C and analyzing its concentration at different time points via HPLC.
-
Causality: Compound degradation can lead to a loss of potency over time, or the degradation products may have their own on- or off-target activities.[4]
-
| Parameter | Recommended Action | Rationale |
| Identity & Purity | Verify by LC-MS and ¹H NMR. Purity should be >95%. | Ensures observed effects are from the compound of interest, not impurities. |
| Solubility | Determine maximum solubility in assay buffer with low % DMSO. | Prevents compound precipitation, which can cause artifacts and inaccurate dosing.[2] |
| Stability | Incubate in assay media for the duration of the experiment and analyze by LC-MS. | Confirms that the compound is not degrading into other active or inactive species.[3] |
Part 2: Troubleshooting Unexpected Cellular Phenotypes
A common challenge when working with a novel inhibitor is interpreting the observed cellular response. Is it a specific, on-target effect, or is it a result of general cytotoxicity or other off-target interactions?
FAQ 2: My cells are dying after treatment. How can I determine if this is due to the intended on-target effect or general cytotoxicity?
Answer: Distinguishing on-target cell death from non-specific cytotoxicity is a critical step. This requires a multi-pronged approach to assess cell health and validate the mechanism of action.
Step 1: Determine the Potency and Therapeutic Window
First, establish a clear dose-response curve for both your intended biological effect (e.g., inhibition of a specific signaling pathway) and cell viability.
-
On-Target Potency (IC50): Measure the concentration of the compound required to inhibit the intended biological target by 50%.
-
Cytotoxic Potency (CC50): Measure the concentration of the compound that causes a 50% reduction in cell viability.
A significant window between the IC50 and CC50 suggests that the compound's primary effect at lower concentrations is target-specific.
Step 2: Employ Multiple Cytotoxicity Assays
Different assays measure different aspects of cell health. Using at least two distinct methods can provide a more complete picture.[5]
| Assay Type | Principle | Example |
| Metabolic Activity | Measures metabolic activity (e.g., mitochondrial reductase activity), which is proportional to the number of viable cells. | MTT, MTS, WST-1, resazurin (alamarBlue) assays. |
| Membrane Integrity | Measures the release of intracellular enzymes (e.g., Lactate Dehydrogenase, LDH) from damaged cells.[5] | LDH release assay. |
| ATP Content | Quantifies ATP levels, which correlate with cell viability. | CellTiter-Glo®. |
Experimental Protocol: Concurrent On-Target and Cytotoxicity Assessment
This protocol allows for the simultaneous determination of on-target activity and cytotoxicity.
-
Cell Plating: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of 4-(2,4-Dimethoxybenzoyl)isoquinoline in your cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
On-Target Readout: At the end of the incubation, lyse a subset of the wells and perform an assay to measure your on-target effect (e.g., a western blot for a phosphorylated protein, an ELISA for a cytokine).
-
Cytotoxicity Readout: In a parallel set of wells, perform a cytotoxicity assay (e.g., add MTT reagent and measure absorbance).
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the IC50 and CC50 values, respectively.
Interpreting the Results: A desirable compound will have an IC50 for the on-target effect that is significantly lower (ideally >10-fold) than its CC50. If these values are very close, the observed phenotype is likely due to general cytotoxicity.[6]
Workflow for Distinguishing On-Target vs. Off-Target Phenotypes
Caption: A decision-making workflow for characterizing a novel inhibitor's cellular effects.
Part 3: Target Identification and Validation
If you have identified a specific phenotype but the molecular target of 4-(2,4-Dimethoxybenzoyl)isoquinoline is unknown, the following strategies can be employed for target deconvolution.
FAQ 3: How can I identify the direct protein target of this compound?
Answer: There are several powerful, unbiased methods to identify the protein(s) that directly bind to your small molecule.
1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS): This is a classic and effective method.[7][8] It involves immobilizing your compound on a solid support (like beads) and using it as "bait" to pull down its binding partners from a cell lysate.
-
Workflow:
-
Synthesize an analog of 4-(2,4-Dimethoxybenzoyl)isoquinoline with a linker arm suitable for conjugation to beads.
-
Incubate the compound-conjugated beads with cell lysate.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
-
Key Control: A crucial control is to compete for binding by adding an excess of the free, unconjugated compound to the lysate before incubation with the beads. True targets will show reduced binding to the beads in the presence of the free compound.
2. Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10] This method has the advantage of being performed in intact cells or lysates without modifying the compound.
-
Workflow:
-
Treat intact cells or cell lysate with your compound or a vehicle control.
-
Heat aliquots of the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins.
-
Quantify the amount of a specific protein remaining in the soluble fraction at each temperature (e.g., by Western Blot or mass spectrometry).
-
-
Result: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Experimental Protocol: Basic CETSA for Target Engagement
-
Cell Culture and Treatment: Grow cells to confluency. Treat the cells with 4-(2,4-Dimethoxybenzoyl)isoquinoline at a concentration known to be effective (e.g., 10x IC50) and a vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of your protein of interest by Western Blot.
-
Data Interpretation: A positive result is the presence of your target protein at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.
FAQ 4: I have a putative target. How can I validate that it is responsible for the observed phenotype?
Answer: Target validation is essential to confirm that engaging the identified target with your compound is what causes the biological effect. The gold standard is to use orthogonal methods.
1. Use of an Inactive Structural Analog: An inactive analog is a molecule that is structurally very similar to your active compound but does not bind to the target and is not biologically active.[11]
-
Rationale: If the observed phenotype is truly on-target, the inactive analog should not produce the same effect. This control helps to rule out effects due to the chemical scaffold itself or other non-specific properties.
2. Orthogonal Small-Molecule Inhibitors: Use a different, structurally unrelated inhibitor that is known to target the same protein.
-
Rationale: If two structurally different compounds that share the same target produce the same phenotype, it provides strong evidence that the phenotype is on-target.
3. Genetic Target Validation (CRISPR-Cas9): The most definitive way to validate a target is to use genetic tools like CRISPR-Cas9 to knock out or knock down the expression of the target protein.[12][13]
-
Rationale: If the phenotype observed with your compound is recapitulated by knocking out the target gene, it provides very strong evidence for the on-target mechanism. Furthermore, treating the knockout cells with your compound should not produce any additional effect, a phenomenon known as genetic epistasis.
Target Identification and Validation Workflow
Caption: A systematic workflow for identifying and validating the molecular target of a novel compound.
Part 4: Profiling and Minimizing Off-Target Effects
Even with a validated on-target mechanism, it is crucial to understand the broader interaction profile of your compound. Off-target effects are common and can lead to unexpected side effects or confound experimental results.[14][15]
FAQ 5: How can I proactively screen for common off-target liabilities?
Answer: Several commercially available screening panels can assess the activity of your compound against a broad range of common off-targets.
| Panel Type | Description | Rationale |
| Kinase Profiling Panels | Screens your compound against a large number of kinases (e.g., >400).[16][17][18] | The isoquinoline scaffold is common in kinase inhibitors. This helps identify unintended kinase targets. |
| Safety/Pharmacology Panels (e.g., CEREP) | Screens against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. | Proactively identifies potential liabilities for toxicity or side effects. |
| GPCR Panels | Screens against a wide array of G-protein coupled receptors. | Another common target class for heterocyclic compounds. |
Recommendation: For a novel isoquinoline-based compound, a broad kinase panel is highly recommended as a first step due to the prevalence of this scaffold in kinase inhibitors.
FAQ 6: I've identified an off-target. What can I do to minimize its impact on my experiments?
Answer: Once an off-target is known, you can employ several strategies to mitigate its effects.
-
Work at Lower Concentrations: The most straightforward approach is to use the compound at the lowest possible concentration that still gives a robust on-target effect. Off-target effects are often less potent and may be avoided by staying below a certain concentration threshold.
-
Structure-Activity Relationship (SAR) Studies: If resources permit, medicinal chemistry can be used to modify the compound's structure.[19] The goal is to design new analogs that retain on-target potency while reducing or eliminating binding to the off-target protein.[20]
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Force, T., & Kolaja, K. L. (2011). On-target and off-target-based toxicologic effects. Toxicologic Pathology. [Link]
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Bantscheff, M., & Drewes, G. (2012). Affinity-based target identification for bioactive small molecules. Bioorganic & Medicinal Chemistry. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]
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Liu, H., et al. (2011). Design, synthesis and biological characterization of novel inhibitors of CD38. Journal of Medicinal Chemistry. [Link]
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Lee, M., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]
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Carlier, P. R., et al. (1998). A Structure-Based Design Approach to the Development of Novel, Reversible AChE Inhibitors. Journal of Medicinal Chemistry. [Link]
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Horne, R. I., et al. (2021). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. bioRxiv. [Link]
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Technical Support Center: Enhancing the Bioavailability of 4-(2,4-Dimethoxybenzoyl)isoquinoline Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-(2,4-dimethoxybenzoyl)isoquinoline derivatives. This class of compounds, while promising, often presents significant bioavailability challenges. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the bioavailability challenges associated with 4-(2,4-dimethoxybenzoyl)isoquinoline derivatives.
Q1: Why do 4-(2,4-dimethoxybenzoyl)isoquinoline derivatives often exhibit low oral bioavailability?
A1: The low oral bioavailability of these derivatives is typically multifactorial, stemming from their inherent physicochemical properties. A primary reason is often poor aqueous solubility.[1][2] The complex, largely hydrophobic structure of the isoquinoline and dimethoxybenzoyl moieties contributes to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3] Furthermore, these compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[4][5] Metabolic instability, particularly first-pass metabolism in the gut wall and liver, can also significantly reduce the amount of active drug reaching systemic circulation.[6]
Q2: What is the Biopharmaceutics Classification System (BCS) and where do these compounds likely fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[7] It is a crucial framework for predicting in vivo performance and guiding formulation development. Given their characteristics, 4-(2,4-dimethoxybenzoyl)isoquinoline derivatives are most likely classified as BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compounds.[6][7] This classification highlights that the primary hurdle to their oral bioavailability is dissolution and solubility.[8]
Q3: What are the initial steps I should take to assess the bioavailability of my lead compound?
A3: A systematic preclinical bioavailability assessment is crucial. This typically involves both in vitro and in vivo studies.
-
In vitro assessment: Start with determining the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Permeability can be initially assessed using computational models or in vitro systems like the Caco-2 cell monolayer assay.[9]
-
In vivo assessment: The standard method involves administering the compound to an animal model (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes.[10] By comparing the area under the plasma concentration-time curve (AUC) for both routes, you can calculate the absolute bioavailability.[10][11]
Q4: My compound shows high efficacy in in vitro assays but fails in in vivo models. Could this be a bioavailability issue?
A4: Absolutely. This is a classic scenario in drug discovery. High in vitro potency does not guarantee in vivo efficacy if the compound cannot reach its target site in sufficient concentrations. Poor absorption, rapid metabolism, or extensive efflux can all lead to sub-therapeutic plasma concentrations, resulting in a lack of efficacy in animal models. Therefore, a thorough pharmacokinetic characterization is essential to bridge the gap between in vitro and in vivo results.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific experimental issues related to the bioavailability of 4-(2,4-dimethoxybenzoyl)isoquinoline derivatives.
Troubleshooting Low Aqueous Solubility
| Symptom | Potential Cause | Recommended Action |
| Compound precipitates out of solution during in vitro assays or when preparing oral gavage formulations. | The intrinsic solubility of the compound in the chosen vehicle is too low. | 1. Co-solvent Systems: Experiment with mixtures of water and pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol). 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[12] 3. Surfactants: The addition of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can improve wettability and solubility.[12] |
| Inconsistent results in oral dosing studies. | The compound may be precipitating in the gastrointestinal tract upon dilution of the dosing vehicle. | 1. Formulation Strategies: Move beyond simple solutions and explore enabling formulations such as solid dispersions or lipid-based systems.[3][13][14] 2. Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[7][15] |
| Low and variable oral absorption in animal studies. | Dissolution rate-limited absorption. | 1. Micronization/Nanonization: Reduce the particle size of the drug substance through techniques like milling or high-pressure homogenization to enhance the dissolution rate.[12][15] 2. Amorphous Solid Dispersions: Formulating the compound in an amorphous state, dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution rate.[8][16][17] |
Troubleshooting Low Permeability and High Efflux
| Symptom | Potential Cause | Recommended Action |
| High Caco-2 efflux ratio (B-A/A-B > 2). | The compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp).[4] | 1. Co-administration with P-gp inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can confirm P-gp involvement and demonstrate the potential for improved absorption.[4] 2. Prodrug Approach: Design a prodrug that masks the recognition motifs for P-gp.[15][18] 3. Lipid-Based Formulations: Certain lipid excipients can inhibit P-gp function.[19] |
| Low apparent permeability in Caco-2 assays. | The compound has poor passive diffusion characteristics. | 1. Structural Modification: If feasible, medicinal chemistry efforts can be directed towards reducing the number of hydrogen bond donors or improving the lipophilicity to enhance passive permeability. 2. Permeation Enhancers: Explore the use of safe and effective permeation enhancers in the formulation, although this is a more advanced and carefully regulated approach.[20] |
| Significant discrepancy between Caco-2 permeability and in vivo absorption. | Other factors beyond passive permeability and P-gp efflux are at play, such as gut wall metabolism. | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver and intestinal microsomes to assess the extent of first-pass metabolism.[6] 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways involved.[21] |
Section 3: Experimental Protocols and Advanced Strategies
This section provides detailed methodologies for key experiments and advanced formulation strategies to enhance the bioavailability of 4-(2,4-dimethoxybenzoyl)isoquinoline derivatives.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Amorphous solid dispersions are a powerful tool for improving the solubility and dissolution rate of poorly soluble compounds.[8][16][17]
Objective: To prepare an amorphous solid dispersion of a 4-(2,4-dimethoxybenzoyl)isoquinoline derivative with a suitable polymer carrier.
Materials:
-
4-(2,4-dimethoxybenzoyl)isoquinoline derivative (API)
-
Polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), hydroxypropyl methylcellulose (HPMC), Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Selection of Polymer: Choose a polymer that is miscible with the API. This can be predicted using computational models or determined experimentally through film casting.
-
Dissolution: Dissolve both the API and the polymer in a common volatile solvent. A typical starting drug-to-polymer ratio is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the crystalline API.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][22]
Objective: To develop a SEDDS formulation for a 4-(2,4-dimethoxybenzoyl)isoquinoline derivative to improve its solubility and absorption.
Materials:
-
4-(2,4-dimethoxybenzoyl)isoquinoline derivative (API)
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the chosen oil, surfactant, and co-solvent. This is done by titrating mixtures of two components with the third and observing the formation of a clear, isotropic mixture.
-
Formulation Preparation: Within the identified self-emulsifying region, prepare several formulations with different ratios of oil, surfactant, and co-solvent. Dissolve the API in this mixture with gentle heating and stirring.
-
Characterization:
-
Self-emulsification time: Add a small amount of the SEDDS formulation to water with gentle stirring and measure the time it takes to form a stable emulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
Thermodynamic stability: Centrifuge the formulation to check for any phase separation.
-
-
In vitro Dissolution: Perform dissolution studies in a relevant medium to assess the drug release profile from the SEDDS formulation.
Advanced Strategy: Prodrug Synthesis
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[15][23] This approach can be used to overcome various biopharmaceutical challenges, including poor solubility and susceptibility to efflux.[15][20]
Conceptual Approach for a 4-(2,4-Dimethoxybenzoyl)isoquinoline Derivative:
-
To Enhance Solubility: A common strategy is to attach a polar, ionizable promoiety to the parent molecule.[23] For example, a phosphate or an amino acid could be esterified to a hydroxyl group or amidated to an amine if present on the parent scaffold. This can significantly increase aqueous solubility.
-
To Bypass P-gp Efflux: The structural requirements for P-gp substrates are not always well-defined, but generally involve a degree of lipophilicity and hydrogen bonding capabilities. A prodrug approach could mask these features. For instance, converting a key hydrogen bond donor into an ester or an ether could reduce its affinity for P-gp.
Synthetic Considerations: The design of a successful prodrug requires a linker that is stable in the gastrointestinal tract but is readily cleaved by enzymes in the intestinal wall or liver to release the active drug.[15] Ester linkers are commonly employed as they are susceptible to hydrolysis by esterases.
Section 4: Visualizations and Workflow Diagrams
Bioavailability Enhancement Workflow
Caption: A systematic workflow for diagnosing and overcoming bioavailability challenges.
Mechanism of P-glycoprotein Efflux
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Technical Support Center: Enhancing the Target Selectivity of Isoquinoline-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of improving the target selectivity of 4-(2,4-Dimethoxybenzoyl)isoquinoline and related isoquinoline-based kinase inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to refine your compounds and achieve a more desirable therapeutic window.
Introduction: The Selectivity Challenge with Isoquinoline Scaffolds
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many potent kinase inhibitors.[1][2][3] The 4-(2,4-Dimethoxybenzoyl)isoquinoline framework, for instance, represents a class of molecules with significant potential for therapeutic intervention. However, a common hurdle in their development is off-target activity, primarily due to the conserved nature of the ATP-binding site across the human kinome.[4] This lack of selectivity can lead to unforeseen toxicities and a complicated pharmacological profile, often hindering clinical progression.[5]
This guide will walk you through a systematic approach to diagnose and address selectivity issues, transforming a promiscuous inhibitor into a precise molecular probe or a viable drug candidate.
Troubleshooting Guide: From Poor Selectivity to a Refined Inhibitor
Researchers often encounter scenarios where their lead isoquinoline-based compound demonstrates high potency against the desired kinase but also interacts with several other kinases. The following table outlines a structured approach to troubleshoot and resolve these selectivity issues.
| Problem | Probable Cause(s) | Suggested Solution(s) & Rationale |
| High off-target activity in a broad kinase screen. | The inhibitor targets highly conserved regions of the ATP-binding site. The compound's scaffold may fit well into the ATP pockets of multiple kinases. | 1. Kinome-wide Selectivity Profiling: Quantify the extent of off-target interactions. Services from companies like Pharmaron or Promega can provide data on over 500 kinases.[6][7] This provides a comprehensive map of your inhibitor's selectivity. 2. Structure-Based Drug Design (SBDD): If the crystal structure of your primary target is known, use computational docking to identify key interactions.[8][9][10] Analyze the binding pose to understand which moieties of your compound are responsible for promiscuity. 3. Exploit Non-conserved Regions: Design modifications that interact with less conserved regions of the ATP-binding site, such as the "gatekeeper" residue or the DFG-out pocket.[4][11] |
| Cellular activity does not correlate with in vitro potency. | Poor cell permeability, rapid metabolism, or significant engagement with unanticipated intracellular targets. The compound may be a potent inhibitor of a different kinase that is more relevant in the cellular context. | 1. Cellular Thermal Shift Assay (CETSA): Directly measure target engagement in a cellular environment.[5][12][13] A lack of a thermal shift for the intended target, despite in vitro potency, suggests a problem with cellular availability or engagement. 2. Metabolite Profiling: Use techniques like LC-MS to identify major metabolites. A highly active metabolite could be responsible for the observed cellular phenotype. 3. KinomeView® Profiling: This Western blot-based method can provide insights into which signaling pathways are affected in cells, helping to identify the actual target being modulated. |
| Structural modifications to improve selectivity lead to a loss of potency. | The modification disrupts a key interaction with the primary target. The new chemical space explored is not favorable for binding to the target kinase. | 1. Iterative Structure-Based Design: Use the crystal structure or a homology model of your target to guide modifications.[9][10] Ensure that any added functional groups do not clash with the protein and can form favorable interactions. 2. Bioisosteric Replacement: Replace a problematic functional group with another that has similar physical or chemical properties but a different spatial arrangement. This can sometimes restore potency while maintaining selectivity gains. 3. Free Energy Calculations: Employ computational methods to predict the binding affinity of new designs before synthesis. This can help prioritize modifications that are less likely to compromise potency. |
| Difficulty in obtaining a co-crystal structure of the inhibitor with the target kinase. | The inhibitor may have a short residence time or may not induce a stable conformation of the protein suitable for crystallization. | 1. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics (on-rate and off-rate) of your inhibitor. A fast off-rate might explain the difficulty in crystallization. 2. Isothermal Titration Calorimetry (ITC): This method provides thermodynamic parameters of binding, which can help in understanding the driving forces of the interaction. 3. Modify Crystallization Conditions: Systematically screen different protein concentrations, precipitants, and additives. Sometimes, the presence of a co-factor or a slight change in pH can facilitate crystal formation. |
Frequently Asked Questions (FAQs)
Q1: My isoquinoline inhibitor is potent but hits several kinases in the same family. Where do I start with medicinal chemistry to improve selectivity?
A1: Start by obtaining the crystal structures of your primary target and the most problematic off-target kinase(s). If crystal structures are unavailable, generate high-quality homology models.[8] Perform in silico docking of your compound into the binding sites of both the target and off-target proteins.[9] Look for subtle differences in the amino acid residues within the ATP-binding pocket. For example, a threonine in your target versus a larger methionine (the "gatekeeper" residue) in an off-target kinase can be exploited.[4] Adding a bulky substituent to your isoquinoline scaffold that clashes with the larger gatekeeper of the off-target can be an effective strategy to gain selectivity.[4] Also, consider exploiting differences in the electrostatic potential of the binding sites.[11]
Q2: What is the "DFG-out" conformation, and how can I target it to improve selectivity?
A2: The DFG motif (Asp-Phe-Gly) is a conserved sequence in the activation loop of most kinases. In the active "DFG-in" state, the aspartate coordinates a magnesium ion, and the phenylalanine points into a hydrophobic pocket. Some kinases can adopt an inactive "DFG-out" conformation where the DFG motif is flipped.[11] This exposes a deeper, more hydrophobic pocket adjacent to the ATP-binding site.[11] Designing your isoquinoline inhibitor to bind to this DFG-out conformation can significantly enhance selectivity because not all kinases can readily adopt this state.[11] Imatinib's selectivity for Abl kinase is a classic example of this strategy.[11]
Q3: How can I confirm that my inhibitor is engaging the intended target inside the cell?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[12][13] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By treating cells with your inhibitor, heating the cell lysate to various temperatures, and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding to and stabilizing its intended target.[5][12]
Q4: My computational models suggest a modification should improve selectivity, but the synthesized compound is not selective. What could be the reason?
A4: Computational models are powerful but have limitations. Discrepancies between prediction and experimental results can arise from several factors:
-
Protein Flexibility: The protein target may adopt a different conformation upon ligand binding than what is represented in a static crystal structure.[8]
-
Water Molecules: Water molecules in the binding site can play a crucial role in mediating protein-ligand interactions, and their effects can be challenging to model accurately.[8]
-
Inaccurate Scoring Functions: The scoring functions used to predict binding affinity are approximations and may not perfectly capture all the energetic contributions to binding.
It is crucial to use computational predictions as a guide and to validate them with experimental data.
Q5: Are there any high-throughput methods to assess the selectivity of my inhibitors early in the discovery process?
A5: Yes, several platforms offer rapid assessment of kinase inhibitor selectivity. Kinase panel screening services can test your compound against hundreds of kinases in parallel, providing a comprehensive selectivity profile.[7] Additionally, competitive binding assays offer a high-throughput, non-enzymatic method to determine the binding potency of your compounds against a panel of kinases.[2] These approaches allow you to triage compounds with poor selectivity early on, saving time and resources.
Experimental Protocols & Workflows
Workflow for Improving Inhibitor Selectivity
The following diagram illustrates a systematic workflow for enhancing the selectivity of an isoquinoline-based kinase inhibitor.
Caption: A workflow for improving inhibitor selectivity.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate intracellular target engagement.
Materials:
-
Cell culture medium and reagents
-
Your isoquinoline-based inhibitor (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with your inhibitor at the desired concentration or with a vehicle control for 1-2 hours at 37°C.[5]
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Resuspension and Aliquoting: Resuspend the cell pellet in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heating: Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[5]
-
Lysis: Add lysis buffer to each sample and incubate on ice to ensure complete cell lysis.[5]
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for your target protein. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.
References
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]
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Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]
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Kinome Profiling. Oncolines B.V.. [Link]
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Is Structure-Based Drug Design Ready for Selectivity Optimization?. Journal of Chemical Information and Modeling. [Link]
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Mitochondrial bioenergetic profiling reveals off-target effects of kinase inhibitors in cancer cell models. ResearchGate. [Link]
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A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Computational evaluation of protein – small molecule binding. Current Opinion in Structural Biology. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. [Link]
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Structure-Based Drug Design. Selvita. [Link]
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Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
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Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
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Benz[f]isoquinoline analogues as high-affinity sigma ligands. Journal of Medicinal Chemistry. [Link]
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Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. [Link]
-
Structure-Based Drug Design, SBDD. Domainex. [Link]
-
KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]
-
Computational model of molecular interactions could improve new medicine development. Drug Target Review. [Link]
-
Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. iScience. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Predicting Small Molecule Ligand – RNA Binding Pocket Binding Modes Using Metadynamics. bioRxiv. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Sources
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- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 3. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
